Cyclohexyltriphenylphosphonium bromide
Description
Properties
IUPAC Name |
cyclohexyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-3,5-10,13-18,24H,4,11-12,19-20H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAKRDZMIONMRZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994055 | |
| Record name | Cyclohexyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7333-51-9 | |
| Record name | Cyclohexyltriphenylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7333-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyltriphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007333519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Cyclohexyltriphenylphosphonium Bromide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyltriphenylphosphonium bromide is a quaternary phosphonium salt that serves as a crucial reagent in organic synthesis. Its primary application lies in the Wittig reaction, a powerful method for the formation of carbon-carbon double bonds, specifically for the synthesis of cyclohexyl-substituted alkenes. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, and applications, with a focus on experimental protocols and reaction mechanisms.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] It is characterized by the presence of a bulky cyclohexyl group and three phenyl groups attached to a positively charged phosphorus atom, with a bromide anion. This structure imparts specific reactivity and solubility characteristics that are essential for its role in organic synthesis.
Data Presentation: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₆BrP | [1] |
| Molecular Weight | 425.35 g/mol | [1] |
| Melting Point | 265-272 °C | [1] |
| Appearance | White to beige crystalline powder | [1] |
| CAS Number | 7333-51-9 | [1] |
| EINECS Number | 230-834-2 | [1] |
| Solubility | No quantitative data available. Generally soluble in polar organic solvents. |
Data Presentation: Spectral Data
| Spectrum Type | Key Peaks/Shifts |
| ¹H NMR | Spectral data is available but specific peak assignments require further analysis. |
| ¹³C NMR | Spectral data is available but specific peak assignments require further analysis. |
| Infrared (IR) | Characteristic peaks for P-C bonds and aromatic C-H bonds are expected. |
| Mass Spectrometry | Expected to show the molecular ion peak corresponding to the cyclohexyltriphenylphosphonium cation. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a bimolecular nucleophilic substitution (Sɴ2) reaction between triphenylphosphine and cyclohexyl bromide. The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon atom of cyclohexyl bromide, displacing the bromide ion.
Experimental Protocol: General Synthesis of Phosphonium Salts
Materials:
-
Triphenylphosphine
-
Cyclohexyl bromide
-
Anhydrous solvent (e.g., toluene, acetonitrile, or xylenes)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine in an appropriate anhydrous solvent under an inert atmosphere.
-
Add cyclohexyl bromide to the solution. The molar ratio of triphenylphosphine to cyclohexyl bromide is typically 1:1 or with a slight excess of the alkyl halide.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours to days, depending on the reactivity of the alkyl halide and the solvent used. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by the precipitation of the phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature. The phosphonium salt may precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum.
Caption: Synthesis of this compound.
The Wittig Reaction: Application in Alkene Synthesis
This compound is a key precursor for the generation of a phosphorus ylide (or phosphorane), the reactive species in the Wittig reaction. This reaction is renowned for its ability to convert aldehydes and ketones into alkenes with high regioselectivity.
Reaction Mechanism
The Wittig reaction proceeds through several key steps:
-
Ylide Formation: The phosphonium salt is deprotonated by a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to form the phosphorus ylide. The acidity of the α-proton on the phosphonium salt is increased by the electron-withdrawing effect of the adjacent positively charged phosphorus atom.
-
Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This [2+2] cycloaddition leads to the formation of a four-membered ring intermediate called an oxaphosphetane.
-
Alkene and Triphenylphosphine Oxide Formation: The oxaphosphetane intermediate is unstable and collapses through a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.
Caption: General mechanism of the Wittig reaction.
Experimental Protocol: Wittig Reaction using this compound
Materials:
-
This compound
-
A strong base (e.g., n-butyllithium in hexanes or potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
An aldehyde or ketone
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Inert atmosphere setup
Procedure:
Part 1: Ylide Preparation
-
To a dry, three-necked round-bottom flask under an inert atmosphere, add this compound.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to a low temperature (e.g., -78 °C or 0 °C, depending on the base and substrate).
-
Slowly add the strong base (e.g., n-butyllithium) to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).
-
Allow the mixture to stir at this temperature for a specified time (e.g., 30-60 minutes) to ensure complete ylide formation.
Part 2: Reaction with Carbonyl Compound
-
Dissolve the aldehyde or ketone in anhydrous THF in a separate flask.
-
Slowly add the solution of the carbonyl compound to the ylide solution at the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by TLC.
Part 3: Work-up and Purification
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.
Caption: Experimental workflow for the Wittig reaction.
Safety and Handling
This compound is an irritant.[1] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, primarily utilized for the preparation of cyclohexyl-substituted alkenes via the Wittig reaction. Its synthesis from readily available starting materials and its reliable performance in the Wittig olefination make it an important tool for chemists in academia and industry. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is essential for its safe and effective use in the laboratory.
References
Cyclohexyltriphenylphosphonium Bromide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexyltriphenylphosphonium bromide is a quaternary phosphonium salt that serves as a versatile and important reagent in modern organic synthesis. Its primary application lies in the Wittig reaction, a cornerstone method for the formation of carbon-carbon double bonds. This technical guide provides an in-depth overview of the structure, properties, synthesis, and applications of this compound, with a particular focus on its utility in research and drug development. Detailed experimental protocols and safety information are also included to facilitate its practical use in the laboratory.
Chemical Structure and Identification
This compound consists of a positively charged phosphorus atom bonded to three phenyl groups and one cyclohexyl group, with a bromide anion as the counterion.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | cyclohexyl(triphenyl)phosphanium;bromide[1] |
| CAS Number | 7333-51-9[1][2] |
| Molecular Formula | C24H26BrP[1][2] |
| Molecular Weight | 425.34 g/mol [1][2] |
| InChI | InChI=1S/C24H26P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-3,5-10,13-18,24H,4,11-12,19-20H2;1H/q+1;/p-1[1] |
| SMILES | C1CCC(CC1)--INVALID-LINK--(C3=CC=CC=C3)C4=CC=CC=C4.[Br-][3] |
Physicochemical and Spectroscopic Properties
This compound is a stable, solid compound under standard laboratory conditions.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to beige crystalline powder | [2] |
| Melting Point | 265-272 °C | [2] |
| Solubility | Soluble in polar organic solvents such as dichloromethane, chloroform, and alcohols. | |
| Hygroscopicity | Hygroscopic | [2] |
Table 3: Spectroscopic Data
| Spectrum | Key Features and Peaks |
| ¹H NMR | Phenyl protons typically appear in the range of 7.5-8.0 ppm. Cyclohexyl protons appear further upfield, generally between 1.2 and 4.0 ppm, with the proton on the carbon attached to phosphorus showing a characteristic coupling to the phosphorus atom. |
| ¹³C NMR | Aromatic carbons resonate between approximately 115 and 135 ppm. The carbons of the cyclohexyl ring appear in the range of 25-40 ppm, with the carbon directly bonded to phosphorus being significantly downfield. |
| IR (Infrared) | Characteristic peaks include C-H stretching from the aromatic and aliphatic groups, P-C vibrations, and absorptions corresponding to the phenyl rings. Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹. Phenyl group vibrations are often seen around 1435 cm⁻¹. |
| Mass Spec. | The mass spectrum would show the molecular ion of the cation, [C24H26P]⁺, at m/z 345.18. Fragmentation would likely involve the loss of the cyclohexyl group or phenyl groups. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between triphenylphosphine and cyclohexyl bromide.
Logical Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Reagents and Equipment:
-
Triphenylphosphine (1 equivalent)
-
Cyclohexyl bromide (1.1 equivalents)
-
Anhydrous toluene or acetonitrile
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
-
Anhydrous diethyl ether for washing
-
Vacuum oven
-
-
Procedure:
-
To a round-bottom flask, add triphenylphosphine and anhydrous toluene (or acetonitrile).
-
Stir the mixture at room temperature until the triphenylphosphine has dissolved.
-
Add cyclohexyl bromide to the solution.
-
Heat the reaction mixture to reflux and maintain reflux for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven to yield this compound as a white to off-white solid.
-
The Wittig Reaction: A Key Application
The most prominent application of this compound is as a precursor to the corresponding phosphonium ylide for use in the Wittig reaction. This reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.
Signaling Pathway: The Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction.
Experimental Protocol: Wittig Reaction with Cyclohexanone
-
Reagents and Equipment:
-
This compound (1 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1 equivalent)
-
Cyclohexanone (1 equivalent)
-
Schlenk flask or a three-necked round-bottom flask with a magnetic stirrer, septum, and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend this compound in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise via syringe. A color change to deep red or orange indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Slowly add a solution of cyclohexanone in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the desired alkene.
-
Applications in Drug Development
While this compound may not be a therapeutic agent itself, its role in organic synthesis makes it a valuable tool in drug discovery and development. The Wittig reaction, facilitated by this reagent, is frequently employed to construct complex molecular scaffolds found in many pharmaceuticals. By enabling the stereoselective formation of double bonds, it allows for the synthesis of specific isomers of a drug candidate, which is crucial as different isomers can have vastly different biological activities.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[2]
Table 4: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Store in a cool, dry place away from moisture, as the compound is hygroscopic.
Conclusion
This compound is a key reagent for organic chemists, particularly for its role in the Wittig reaction. Its ability to facilitate the formation of carbon-carbon double bonds makes it an indispensable tool in the synthesis of a wide array of organic molecules, including those of medicinal importance. A thorough understanding of its properties, synthesis, and reaction protocols, as outlined in this guide, is essential for its safe and effective use in research and development.
References
Technical Guide: Cyclohexyltriphenylphosphonium Bromide (CAS 7333-51-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 7333-51-9, identified as Cyclohexyltriphenylphosphonium bromide. The primary application of this compound is as a reagent in the Wittig reaction, a fundamental transformation in organic synthesis for the formation of carbon-carbon double bonds. This document consolidates its chemical and physical properties, and details its role in synthetic chemistry. Notably, a comprehensive search of scientific literature and databases did not yield any information on the direct biological activity or involvement of this compound in specific signaling pathways. Therefore, its utility in drug development is primarily as a synthetic intermediate rather than a pharmacologically active agent.
Chemical Information
This compound is a quaternary phosphonium salt. Its core utility lies in its function as a precursor to a phosphorus ylide, the key reactive species in the Wittig reaction.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 7333-51-9 |
| Molecular Formula | C₂₄H₂₆BrP |
| Molecular Weight | 425.34 g/mol |
| Appearance | White to beige crystalline powder |
| Melting Point | 265-272 °C |
| Solubility | No data available |
| Synonyms | Phosphonium, cyclohexyltriphenyl-, bromide (1:1); Bromo(cyclohexyl)triphenylphosphorane |
Role in Organic Synthesis: The Wittig Reaction
The paramount application of this compound is in the Wittig reaction. This reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes. The process involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound.
The Wittig reaction proceeds through a series of well-defined steps, starting with the formation of the phosphorus ylide from the phosphonium salt.
Experimental Workflow: General Wittig Reaction
Caption: General workflow of the Wittig reaction starting from a phosphonium salt.
The reaction is initiated by the deprotonation of the α-carbon (adjacent to the phosphorus atom) of the phosphonium salt by a strong base, forming the phosphorus ylide. This ylide then attacks the carbonyl carbon of an aldehyde or ketone to form a betaine intermediate, which subsequently cyclizes to an oxaphosphetane. The oxaphosphetane then decomposes to yield the final alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.
Experimental Protocols
While a specific, detailed experimental protocol for a reaction utilizing this compound was not found in the surveyed literature, a general procedure for a Wittig reaction using a similar phosphonium salt is provided below as a representative example. Researchers should adapt this protocol based on the specific reactivity of the substrates and the desired product.
Objective: To synthesize an alkene from an aldehyde or ketone using a phosphonium salt.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Strong base (e.g., n-Butyllithium (n-BuLi) in hexane, Sodium hydride (NaH))
-
Aldehyde or ketone
-
Anhydrous work-up and purification reagents (e.g., saturated aqueous ammonium chloride, magnesium sulfate, silica gel for chromatography)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation of the Ylide:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1.0 equivalent) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-BuLi in hexane (1.0 equivalent) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).
-
-
Reaction with the Carbonyl Compound:
-
Cool the ylide solution to 0 °C.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene.
-
Biological Activity and Signaling Pathways
An extensive search of scientific databases and literature has been conducted to identify any reported biological activity or involvement in signaling pathways for this compound. No data was found to suggest that this compound has any direct pharmacological effects or that it modulates any known biological signaling pathways. Its role in the context of drug development and research appears to be exclusively as a synthetic reagent for the construction of more complex molecules, which may themselves have biological activity.
Logical Relationship: Role in Drug Discovery
Caption: The role of this compound in the drug discovery process.
Conclusion
This compound (CAS 7333-51-9) is a valuable reagent in organic synthesis, primarily employed in the Wittig reaction for the synthesis of alkenes. This technical guide has provided an overview of its chemical properties and its application in this context. For researchers and professionals in drug development, the significance of this compound lies in its utility as a building block for creating complex molecular architectures. There is currently no evidence to suggest that this compound possesses inherent biological activity or interacts with cellular signaling pathways. Future research may uncover novel applications, but its current role is firmly established within the realm of synthetic chemistry.
Cyclohexyltriphenylphosphonium Bromide: A Technical Guide for Researchers
An In-depth Examination of C24H26BrP for Drug Development and Scientific Research
Cyclohexyltriphenylphosphonium bromide (C24H26BrP) is a quaternary phosphonium salt that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis and mitochondrial research. Its unique chemical properties and biological activities make it a valuable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the compound's core characteristics, experimental protocols, and potential applications.
Physicochemical Properties and Identification
This compound is a white to beige crystalline powder. Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C24H26BrP | [1] |
| Molecular Weight | 425.35 g/mol | [2] |
| CAS Number | 7333-51-9 | [1] |
| Melting Point | 265-274 °C | [2] |
| Appearance | White to beige crystalline powder | [2] |
| Solubility | Soluble in water |
Synthesis and Experimental Protocols
General Synthesis Protocol for Alkyltriphenylphosphonium Bromides
This protocol outlines a typical procedure for the synthesis of an alkyltriphenylphosphonium bromide, which can be adapted for this compound.
Materials:
-
Triphenylphosphine (PPh3)
-
Cyclohexyl bromide
-
Toluene (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.
-
Add cyclohexyl bromide (1.0-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum.
The following diagram illustrates the general workflow for the synthesis of this compound.
Applications in Organic Synthesis: The Wittig Reaction
This compound serves as a precursor to a phosphorus ylide, a key reagent in the Wittig reaction. This reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones. The ylide is typically generated in situ by treating the phosphonium salt with a strong base.
General Protocol for a Wittig Reaction
The following is a generalized protocol for a Wittig reaction using a phosphonium salt like this compound.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
An aldehyde or ketone
-
Anhydrous reaction vessel under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Suspend this compound (1.0 equivalent) in anhydrous THF or diethyl ether in a dry reaction flask under an inert atmosphere.
-
Cool the suspension to 0 °C or -78 °C, depending on the base used.
-
Slowly add the strong base (1.0 equivalent) to the suspension with stirring. The formation of the ylide is often indicated by a color change.
-
After the ylide formation is complete (typically after 30-60 minutes), slowly add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrate under reduced pressure.
-
Purify the resulting alkene by column chromatography.
The logical flow of the Wittig reaction is depicted in the following diagram.
Biological Activity and Applications in Drug Development
The triphenylphosphonium cation is lipophilic and can readily cross biological membranes, leading to its accumulation within mitochondria, driven by the large mitochondrial membrane potential. This property has been exploited to target therapeutic agents to the mitochondria.
Mitochondrial Targeting and Uncoupling
This compound, as a member of the alkyltriphenylphosphonium cation family, is known to affect mitochondrial function. These compounds can act as mitochondrial uncouplers, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[3] This uncoupling effect is generally more pronounced with increasing length and lipophilicity of the alkyl chain.[3] The disruption of mitochondrial function can lead to a decrease in cellular ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis (programmed cell death).
The proposed mechanism of mitochondrial uncoupling by alkyltriphenylphosphonium cations is illustrated below.
Anticancer Potential
The ability of this compound to disrupt mitochondrial function and induce apoptosis suggests its potential as an anticancer agent.[4] While specific IC50 values for this compound against various cancer cell lines are not available in the searched literature, the general class of mitochondria-targeting triphenylphosphonium cations has shown promise in preclinical studies. Further research is warranted to fully elucidate the anticancer efficacy of this compound.
Safety and Toxicology
Spectral Data
While experimental ¹H and ¹³C NMR spectra specifically for this compound were not found in the search results, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.
-
¹H NMR: The spectrum would be expected to show complex multiplets in the aromatic region (approximately 7.5-8.0 ppm) corresponding to the phenyl protons. The protons of the cyclohexyl group would appear in the aliphatic region (typically 1.0-4.0 ppm), with the proton attached to the phosphorus-bearing carbon likely appearing as a downfield multiplet due to the deshielding effect of the phosphonium group.
-
¹³C NMR: The spectrum would show signals for the aromatic carbons, with the carbon directly attached to the phosphorus being split into a doublet due to coupling with the ³¹P nucleus. The cyclohexyl carbons would also be observable in the aliphatic region, with the carbon directly bonded to phosphorus also exhibiting P-C coupling.
Conclusion
This compound is a valuable chemical compound with established utility in organic synthesis and promising potential in the realm of drug development, particularly as a mitochondria-targeting agent. Its ability to serve as a precursor for the Wittig reaction makes it a useful tool for the construction of complex organic molecules. Furthermore, its inherent biological activity, stemming from its ability to accumulate in mitochondria and disrupt their function, opens avenues for its exploration as a potential therapeutic, especially in the context of cancer. While a comprehensive set of quantitative data for this specific compound remains to be fully documented in publicly accessible literature, the existing knowledge on related phosphonium salts provides a strong foundation for its application in research. Future studies focusing on detailed toxicological profiling, elucidation of specific anticancer mechanisms, and optimization of its use in synthetic methodologies will undoubtedly enhance its value to the scientific community.
References
- 1. Preparation and Reactivity of a Triphosphenium Bromide Salt: A Convenient and Stable Source of Phosphorus(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Uncoupling and Toxic Action of Alkyltriphenylphosphonium Cations on Mitochondria and the Bacterium Bacillus subtilis as a Function of Alkyl Chain Length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. echemi.com [echemi.com]
The Wittig Reaction: A Core Principle in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone in the edifice of organic chemistry, providing a powerful and versatile method for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2] Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction has become an indispensable tool in the synthesis of a vast array of molecules, from commodity chemicals to complex natural products and pharmaceuticals.[3][4] Its significance lies in its ability to form a carbon-carbon double bond at a specific location with predictable stereochemistry, a crucial feature in the design and synthesis of biologically active molecules.[5]
Core Principles and Mechanism
The Wittig reaction involves the reaction of an aldehyde or a ketone with a phosphorus ylide, also known as a Wittig reagent, to produce an alkene and triphenylphosphine oxide.[2] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[6]
The currently accepted mechanism proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient four-membered ring intermediate called an oxaphosphetane.[6][7] This intermediate then undergoes a syn-elimination to yield the alkene and triphenylphosphine oxide.[7] While early mechanistic proposals involved a zwitterionic betaine intermediate, modern evidence, particularly from studies under lithium-salt-free conditions, strongly supports the direct formation of the oxaphosphetane.[2][7]
The logical progression of the Wittig reaction mechanism can be visualized as follows:
The Wittig Reagent: Synthesis and Stability
The heart of the Wittig reaction is the phosphorus ylide. These reagents are typically prepared in a two-step sequence. The first step is the quaternization of triphenylphosphine with an alkyl halide via an SN2 reaction to form a phosphonium salt.[1] In the second step, the phosphonium salt is deprotonated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the ylide.[6]
Wittig ylides are broadly classified into two categories based on their stability, which in turn dictates the stereochemical outcome of the reaction:
-
Unstabilized Ylides: These ylides bear alkyl or other electron-donating groups on the carbanionic carbon. They are highly reactive and generally lead to the formation of (Z)-alkenes with moderate to high selectivity.[2][3]
-
Stabilized Ylides: These ylides have an electron-withdrawing group (e.g., ester, ketone) attached to the carbanionic carbon, which delocalizes the negative charge and increases their stability. Stabilized ylides are less reactive and typically yield (E)-alkenes with high selectivity.[2][3]
-
Semistabilized Ylides: Ylides with an aryl or vinyl group on the carbanion fall into this category. The stereoselectivity with these ylides is often poor, resulting in mixtures of (E)- and (Z)-isomers.[2]
Stereoselectivity: A Predictable Outcome
The stereochemistry of the alkene product is a key feature of the Wittig reaction and is primarily determined by the nature of the ylide.[2]
Under salt-free conditions, the reaction is under kinetic control.[7] For unstabilized ylides, the transition state leading to the syn-oxaphosphetane is sterically favored, which then decomposes to the (Z)-alkene.[3] In contrast, for stabilized ylides, the initial cycloaddition is reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane, which subsequently forms the (E)-alkene.[3]
The presence of lithium salts can significantly impact the stereochemical outcome, often leading to a decrease in (Z)-selectivity with unstabilized ylides due to equilibration of the betaine-like intermediates.[7]
| Ylide Type | Substituent on Ylide Carbon | Typical Aldehyde | Predominant Alkene Isomer | E/Z Ratio | Yield (%) |
| Unstabilized | Alkyl (e.g., -CH₃, -CH₂CH₃) | Aliphatic or Aromatic | Z | >95:5 (in salt-free conditions) | 70-95 |
| Unstabilized | Alkyl | Aliphatic or Aromatic | E | Variable (often low Z-selectivity in the presence of Li⁺) | 70-95 |
| Stabilized | Ester (e.g., -CO₂Et) | Aliphatic or Aromatic | E | >95:5 | 80-98 |
| Stabilized | Ketone (e.g., -C(O)R) | Aliphatic or Aromatic | E | High | 75-95 |
| Semistabilized | Aryl (e.g., -Ph) | Aliphatic or Aromatic | Mixture | Poor Selectivity | 60-90 |
Table 1: General Stereochemical Outcome and Yields in the Wittig Reaction
Experimental Protocols
Synthesis of a Wittig Reagent: Methyltriphenylphosphonium Bromide
Materials:
-
Triphenylphosphine (26.23 g, 100 mmol)
-
Methyl bromide (14.24 g, 150 mmol)
-
Toluene (100 mL)
Procedure:
-
A solution of triphenylphosphine in toluene is prepared in a pressure vessel.
-
Methyl bromide is condensed into the cooled vessel.
-
The vessel is sealed and heated at 100°C for 24 hours.
-
After cooling to room temperature, the precipitated white solid is collected by filtration.
-
The solid is washed with cold toluene and dried under vacuum to afford methyltriphenylphosphonium bromide.[1]
General Procedure for the Wittig Reaction with an Unstabilized Ylide (Z-selective)
Materials:
-
Methyltriphenylphosphonium bromide (3.57 g, 10 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
n-Butyllithium (2.5 M in hexanes, 4.0 mL, 10 mmol)
-
Aldehyde (10 mmol)
Procedure:
-
Methyltriphenylphosphonium bromide is suspended in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
The suspension is cooled to 0°C in an ice bath.
-
n-Butyllithium is added dropwise via syringe. The formation of the orange-red ylide is observed.
-
The mixture is stirred at 0°C for 30 minutes.
-
A solution of the aldehyde in THF is added dropwise at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to isolate the alkene.
The Schlosser Modification for E-Alkene Synthesis with Unstabilized Ylides
The Schlosser modification allows for the synthesis of (E)-alkenes from unstabilized ylides.[8][9] This is achieved by trapping the initially formed syn-betaine with a second equivalent of strong base at low temperature, followed by protonation to form the more stable anti-betaine, which then proceeds to the (E)-alkene.[9]
Materials:
-
Methyltriphenylphosphonium bromide (3.57 g, 10 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
n-Butyllithium (2.5 M in hexanes, 4.0 mL, 10 mmol)
-
Aldehyde (10 mmol)
-
Phenyllithium (1.8 M in di-n-butyl ether, 5.6 mL, 10 mmol)
-
tert-Butanol (10 mmol)
Procedure:
-
The ylide is generated as described in the general procedure for unstabilized ylides.
-
The reaction mixture is cooled to -78°C (dry ice/acetone bath).
-
A solution of the aldehyde in THF is added dropwise.
-
After stirring for 1 hour at -78°C, phenyllithium is added dropwise, and the mixture is stirred for an additional 30 minutes.
-
tert-Butanol is added to protonate the intermediate.
-
The mixture is allowed to warm to room temperature and then quenched and worked up as described in the general procedure.
Applications in Drug Development and Natural Product Synthesis
The reliability and stereoselectivity of the Wittig reaction have made it a vital tool in the pharmaceutical industry and in the total synthesis of complex natural products. It is frequently employed to construct key carbon-carbon double bonds in drug candidates and their intermediates. For example, the synthesis of certain prostaglandins, retinoids (including Vitamin A), and various macrolide antibiotics rely on the Wittig reaction to establish critical stereocenters. The ability to introduce an exocyclic double bond is another valuable application in the synthesis of complex ring systems.
Conclusion
The Wittig reaction remains a powerful and widely used method for the synthesis of alkenes. Its core principles are well-understood, and the stereochemical outcome can be reliably predicted based on the nature of the ylide. For researchers and professionals in drug development, a thorough understanding of the Wittig reaction's mechanism, scope, and limitations is essential for the efficient and stereocontrolled synthesis of complex organic molecules. The continued development of modifications and catalytic versions of this reaction ensures its place at the forefront of modern organic synthesis.
References
- 1. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. synarchive.com [synarchive.com]
- 9. Schlosser Modification [organic-chemistry.org]
The Pivotal Role of Phosphonium Ylides in Modern Organic Chemistry: A Technical Guide
Introduction
Phosphonium ylides are a class of neutral, dipolar zwitterionic molecules characterized by a negatively charged carbanion adjacent to a positively charged phosphorus atom.[1][2][3] These species, also known as Wittig reagents, are indispensable tools in synthetic organic chemistry, primarily for their role in the Wittig reaction—a powerful method for synthesizing alkenes from aldehydes and ketones.[4][5] Their versatility stems from the ability to form carbon-carbon double bonds with high regioselectivity and, depending on the ylide's structure, predictable stereoselectivity.[6][7] This guide provides an in-depth exploration of the synthesis, reactivity, and application of phosphonium ylides, with a focus on their utility for researchers in organic synthesis and drug development.
Core Concepts: Structure and Synthesis
A phosphonium ylide exists as a resonance hybrid of two contributing forms: the ylide form (Ph₃P⁺-C⁻R₂) and the ylene form (Ph₃P=CR₂).[1][8] The actual structure is dominated by the zwitterionic ylide character.
The synthesis of phosphonium ylides is a robust two-step process:
-
Formation of the Phosphonium Salt : Triphenylphosphine reacts with an alkyl halide via a bimolecular nucleophilic substitution (SN2) reaction to form a stable alkyltriphenylphosphonium salt.[1][9] Less sterically hindered alkyl halides react more efficiently.[1]
-
Deprotonation : The phosphonium salt is treated with a strong base to abstract an acidic α-proton, yielding the neutral phosphonium ylide.[2][9] The choice of base is critical and depends on the acidity of the proton, which is influenced by the substituents on the carbon.
References
- 1. Ylide - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. grokipedia.com [grokipedia.com]
- 4. The Wittig Reaction | Mechanism, Application & Examples | Study.com [study.com]
- 5. byjus.com [byjus.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. nbinno.com [nbinno.com]
Physical and chemical properties of Cyclohexyltriphenylphosphonium bromide.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Cyclohexyltriphenylphosphonium bromide, a versatile phosphonium salt widely utilized in organic synthesis. This document details its core characteristics, experimental protocols for its synthesis and application, and an analysis of its spectroscopic data.
Core Properties
This compound, a quaternary phosphonium salt, is a key reagent in various chemical transformations, most notably the Wittig reaction for the synthesis of alkenes. Its physical and chemical properties are summarized below.
Physical Properties
This compound is typically a white to beige crystalline powder. It is known to be hygroscopic and should be stored in a dry environment.
| Property | Value | References |
| Appearance | White to beige crystalline powder | |
| Melting Point | 265-274 °C | |
| Solubility | Soluble in polar organic solvents such as dichloromethane and chloroform. | |
| Hygroscopicity | Hygroscopic |
Chemical Properties
The chemical identity and key identifiers of this compound are provided in the table below.
| Property | Value | References |
| Molecular Formula | C₂₄H₂₆BrP | |
| Molecular Weight | 425.35 g/mol | |
| CAS Number | 7333-51-9 | |
| IUPAC Name | Cyclohexyl(triphenyl)phosphanium bromide |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and application of this compound are crucial for its effective use in a laboratory setting.
Synthesis of this compound
This protocol describes a general method for the synthesis of alkyltriphenylphosphonium bromides, adapted for this compound. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where triphenylphosphine acts as the nucleophile.
Reaction: P(C₆H₅)₃ + C₆H₁₁Br → [P(C₆H₅)₃(C₆H₁₁) ]⁺Br⁻
Materials:
-
Triphenylphosphine (1.0 equivalent)
-
Cyclohexyl bromide (1.0-1.2 equivalents)
-
Toluene or acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene or acetonitrile.
-
Add cyclohexyl bromide to the solution.
-
Heat the reaction mixture to reflux and maintain for 10-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
If precipitation is incomplete, add anhydrous diethyl ether to induce further precipitation of the phosphonium salt.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound.
Purification by Recrystallization
Recrystallization is a standard procedure to purify the synthesized phosphonium salt. The choice of solvent is critical; a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of dichloromethane/diethyl ether or ethanol)
Procedure:
-
Dissolve the crude phosphonium salt in a minimal amount of the hot recrystallization solvent.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, the flask can be placed in an ice bath to further decrease the solubility of the salt.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum. For hygroscopic salts, handling under an inert atmosphere is recommended.[2]
Wittig Reaction Protocol
The Wittig reaction is a cornerstone of alkene synthesis, converting aldehydes or ketones into alkenes. This protocol outlines a general procedure using this compound.
Step 1: Ylide Formation The phosphonium salt is deprotonated with a strong base to form the corresponding phosphorus ylide.
Reaction: [P(C₆H₅)₃(C₆H₁₁) ]⁺Br⁻ + Base → P(C₆H₅)₃=C₆H₁₀ + H-Base⁺ + Br⁻
Materials:
-
This compound (1.0 equivalent)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Strong base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide) (1.0 equivalent)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in the anhydrous solvent.
-
Cool the suspension in an ice bath or a dry ice/acetone bath.
-
Slowly add the strong base to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).
-
Allow the mixture to stir at the cooled temperature for 30-60 minutes to ensure complete ylide formation.
Step 2: Reaction with a Carbonyl Compound The in situ generated ylide is then reacted with an aldehyde or ketone.
Reaction: P(C₆H₅)₃=C₆H₁₀ + R₂C=O → R₂C=C₆H₁₀ + P(C₆H₅)₃=O
Materials:
-
Phosphorus ylide solution (from Step 1)
-
Aldehyde or ketone (1.0 equivalent) dissolved in the anhydrous reaction solvent
Procedure:
-
To the ylide solution, slowly add a solution of the aldehyde or ketone at the same cooled temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC indicates the consumption of the starting carbonyl compound.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the resulting alkene by column chromatography on silica gel.
Spectroscopic Analysis
Spectroscopic data is essential for the structural confirmation of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch (phenyl groups) |
| 3000-2850 | Strong | Aliphatic C-H stretch (cyclohexyl group) |
| ~1585, ~1485, ~1440 | Medium-Strong | C=C stretching in the aromatic rings |
| ~1450 | Medium | CH₂ bending (scissoring) in the cyclohexyl group |
| ~1110 | Strong | P-C stretch |
| 900-675 | Strong | C-H out-of-plane bending for monosubstituted benzene |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of protons and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.9-7.6 | Multiplet | 15H | Aromatic protons of the three phenyl groups |
| 4.0-3.5 | Multiplet | 1H | Methine proton on the cyclohexyl ring attached to phosphorus |
| 2.0-1.2 | Multiplet | 10H | Methylene protons of the cyclohexyl ring |
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 135-128 | Aromatic carbons of the phenyl groups |
| ~118 | ipso-Carbon of the phenyl groups (coupled to phosphorus) |
| ~40-35 | Methine carbon of the cyclohexyl ring (coupled to phosphorus) |
| ~27-25 | Methylene carbons of the cyclohexyl ring |
Reaction Mechanisms and Pathways
Wittig Reaction Mechanism
The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to yield the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.
References
A Comprehensive Technical Guide to Cyclohexyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of cyclohexyltriphenylphosphonium bromide, a versatile phosphonium salt widely utilized in organic synthesis. The document details its chemical properties, provides experimental protocols for its synthesis and a primary application, and illustrates a key reaction workflow.
Core Concepts: IUPAC Nomenclature and Chemical Identity
The unequivocally recognized IUPAC name for the compound with the common name this compound is cyclohexyl(triphenyl)phosphanium;bromide . It is also frequently referred to as cyclohexyl(triphenyl)phosphonium bromide.
Quantitative Data Summary
A compilation of the key physical and chemical properties of this compound is presented in Table 1 for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | cyclohexyl(triphenyl)phosphanium;bromide |
| CAS Number | 7333-51-9 |
| Molecular Formula | C₂₄H₂₆BrP |
| Molecular Weight | 425.35 g/mol |
| Melting Point | 265-272 °C |
| Appearance | White to off-white crystalline powder |
Experimental Protocols
This section outlines detailed methodologies for the synthesis of this compound and its subsequent use in the Wittig reaction, a cornerstone of alkene synthesis.
Synthesis of this compound
This protocol describes the preparation of this compound from triphenylphosphine and cyclohexyl bromide.
Materials:
-
Triphenylphosphine (Ph₃P)
-
Cyclohexyl bromide (C₆H₁₁Br)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Diethyl ether (anhydrous)
Procedure:
-
In a dry round-bottom flask, dissolve triphenylphosphine (1 equivalent) in anhydrous toluene.
-
Add cyclohexyl bromide (1.1 equivalents) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate as a white solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum to obtain a white to off-white crystalline powder.
The Wittig Reaction: Synthesis of an Alkene
This protocol provides a general procedure for the Wittig reaction, utilizing a phosphonium salt such as this compound to convert an aldehyde or ketone into an alkene.
Materials:
-
This compound
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
An aldehyde or ketone
-
Round-bottom flask
-
Syringes for liquid transfer
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Ylide Formation:
-
In a dry round-bottom flask under an inert atmosphere, suspend this compound (1 equivalent) in the anhydrous solvent.
-
Cool the suspension to 0 °C or -78 °C, depending on the base and substrate.
-
Slowly add the strong base (1 equivalent) to the suspension with stirring. The formation of the ylide is often indicated by a color change (typically to a deep orange or red).
-
Allow the mixture to stir at the appropriate temperature for 30-60 minutes.
-
-
Reaction with Carbonyl Compound:
-
Dissolve the aldehyde or ketone (1 equivalent) in the anhydrous solvent.
-
Slowly add the carbonyl solution to the ylide solution at the same low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude alkene.
-
The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography. Purify the desired alkene product by flash column chromatography.
-
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations described in the experimental protocols.
Methodological & Application
Application Notes: Cyclohexyltriphenylphosphonium Bromide as a Wittig Reagent
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] Discovered by Georg Wittig in 1954, this reaction utilizes a phosphonium ylide (the Wittig reagent) to convert an aldehyde or ketone into an alkene, with the concomitant formation of triphenylphosphine oxide as a byproduct.[2][3] A key advantage of the Wittig reaction is its high degree of regioselectivity, ensuring the double bond is formed at a specific location, a feature not always achievable with traditional elimination reactions.[1][3]
Cyclohexyltriphenylphosphonium bromide (C₂₄H₂₆BrP) is the phosphonium salt precursor required to generate the cyclohexyl-substituted ylide. This specific reagent is employed to introduce a cyclohexylidene moiety onto a carbonyl compound, yielding a diverse range of exocyclic alkenes. This document provides detailed information on the properties of this compound, its preparation, and a comprehensive protocol for its application in the Wittig reaction for researchers in organic synthesis and drug development.
Physicochemical Properties and Safety Data
This compound is a stable, crystalline solid that serves as the starting material for the Wittig ylide. Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 7333-51-9 | [4][5] |
| Molecular Formula | C₂₄H₂₆BrP | [4][5] |
| Molecular Weight | 425.34 g/mol | [4][5] |
| Appearance | White to beige crystalline powder | [4] |
| Melting Point | 265-272 °C | [4] |
| Storage Conditions | Store at 4°C, keep sealed and away from moisture. | |
| Solubility | Soluble in polar organic solvents. | |
| Hygroscopicity | The material is hygroscopic. | [4][6] |
Table 2: Hazard and Safety Information
| Hazard Category | GHS Pictogram | Hazard Statements | Precautionary Statements | References |
| Irritant / Harmful | GHS07 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5][6] |
Core Application: The Wittig Reaction Mechanism
The overall transformation involves two primary stages: the formation of the phosphorus ylide from the phosphonium salt and the subsequent reaction of the ylide with a carbonyl compound to form the alkene.
-
Ylide Formation: The process begins with the deprotonation of the α-carbon (the carbon adjacent to the phosphorus atom) of the this compound salt using a strong base. This removes a proton to form the nucleophilic ylide, which is a resonance-stabilized species. Common bases for this step include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[2][7]
-
Alkene Formation: The ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition leads to the formation of a zwitterionic intermediate known as a betaine, which rapidly cyclizes to a four-membered ring intermediate called an oxaphosphetane.[3][7] This intermediate is unstable and collapses through a retro-[2+2] cycloaddition, yielding the final alkene product and the highly stable triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the phosphonium salt via an SN2 reaction between triphenylphosphine and cyclohexyl bromide.[3][8]
-
Materials:
-
Triphenylphosphine (1.0 eq)
-
Cyclohexyl bromide (1.1 eq)
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Buchner funnel and filter paper
-
Diethyl ether (for washing)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add triphenylphosphine and anhydrous toluene. Stir until fully dissolved.
-
Add cyclohexyl bromide to the solution.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 24-48 hours. The product will precipitate out of the solution as a white solid.
-
Cool the mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold diethyl ether (2-3 times) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield pure this compound.
-
Protocol 2: General Procedure for Wittig Reaction
This protocol outlines the in-situ generation of the ylide followed by its reaction with a generic aldehyde or ketone.
-
Materials & Equipment:
-
This compound (1.1 eq)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Strong base: n-Butyllithium (n-BuLi, 1.05 eq) or Sodium Hydride (NaH, 60% dispersion in oil, 1.1 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Three-neck round-bottom flask, magnetic stirrer, inert atmosphere setup, syringes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator and column chromatography setup (silica gel)
-
-
Detailed Procedure:
Part A: Ylide Formation
-
Add this compound to a dry, three-neck flask equipped with a magnetic stir bar and under a positive pressure of nitrogen or argon.
-
Add anhydrous THF via syringe and begin stirring to form a suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., n-BuLi solution) dropwise to the stirred suspension over 10-15 minutes. A color change (typically to yellow or orange) indicates the formation of the ylide.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.
Part B: Reaction with Carbonyl Compound 6. Dissolve the aldehyde or ketone in a small amount of anhydrous THF in a separate dry flask. 7. Cool the ylide solution back down to 0 °C. 8. Slowly add the carbonyl solution to the ylide mixture via syringe. 9. Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
Part C: Work-up and Purification 10. Cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. 11. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. 12. Wash the organic layer with water and then with brine (saturated NaCl solution). 13. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. 14. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify this mixture using column chromatography on silica gel to isolate the pure alkene product.
-
Example Applications and Troubleshooting
The reaction is versatile and can be applied to a wide range of carbonyl compounds.
Table 3: Representative Wittig Reactions and Expected Products
| Carbonyl Substrate | Product Name | Expected Yield Range |
| Formaldehyde | Methylenecyclohexane | 60-80% |
| Benzaldehyde | Benzylidenecyclohexane | 70-90% |
| Acetone | Isopropylidenecyclohexane | 50-70% |
| Cyclohexanone | Dicyclohexylidene | 40-60% |
Table 4: Common Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | - Inactive base (degraded by air/moisture).- Wet solvent or glassware.- Sterically hindered ketone. | - Use freshly titrated or new n-BuLi.- Ensure all glassware is oven-dried and solvents are anhydrous.- Increase reaction time and/or temperature. Consider the Horner-Wadsworth-Emmons reaction as an alternative.[2] |
| Low Yield of Alkene | - Incomplete ylide formation.- Side reactions of the carbonyl compound (e.g., enolization). | - Allow more time for ylide formation before adding the carbonyl.- Add the carbonyl substrate at a lower temperature (e.g., -78 °C). |
| Difficulty in Purification | - Triphenylphosphine oxide co-elutes with the product. | - Optimize chromatography solvent system.- Triphenylphosphine oxide can sometimes be precipitated from a nonpolar solvent like hexane or a hexane/ether mixture. |
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Cyclohexyl triphenylphosphonium bromide | C24H26BrP - BuyersGuideChem [buyersguidechem.com]
- 5. This compound | C24H26BrP | CID 2724861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. biomedres.us [biomedres.us]
Application Notes and Protocols for the Wittig Reaction Using Cyclohexyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity. This powerful olefination reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with an aldehyde or ketone. The reaction's significance lies in its ability to convert a carbonyl group into an alkene, a fundamental transformation in the synthesis of a vast array of organic molecules, including pharmaceuticals, natural products, and fine chemicals. The driving force behind this transformation is the formation of the highly stable triphenylphosphine oxide byproduct.[1][2]
This application note provides a detailed protocol for a representative Wittig reaction utilizing cyclohexyltriphenylphosphonium bromide, a non-stabilized Wittig salt. Non-stabilized ylides, such as the one derived from this salt, are known to typically favor the formation of (Z)-alkenes.[3] The protocol will focus on the in-situ generation of the cyclohexylidenetriphenylphosphorane ylide and its subsequent reaction with an aromatic aldehyde, benzaldehyde, to yield (cyclohexylidenemethyl)benzene.
Principle of the Reaction
The Wittig reaction using this compound proceeds in two main stages:
-
Ylide Formation: The commercially available this compound is deprotonated by a strong base to form the highly reactive phosphorus ylide, cyclohexylidenetriphenylphosphorane. This step is typically performed in situ under anhydrous and inert conditions. Common strong bases used for this purpose include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[4]
-
Olefination: The generated ylide then reacts with a carbonyl compound, in this case, benzaldehyde. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to the formation of a betaine intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and triphenylphosphine oxide.[3]
Experimental Protocols
This section outlines a detailed methodology for the Wittig reaction of this compound with benzaldehyde.
Materials and Reagents
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure
1. Preparation of the Ylide (Wittig Reagent)
a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add this compound (1.1 equivalents).
b. Add anhydrous THF to the flask via syringe to create a suspension.
c. Cool the suspension to 0 °C in an ice bath.
d. Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. A distinct color change, typically to a deep yellow or orange-red, indicates the formation of the ylide.
e. Allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.
2. Wittig Reaction
a. In a separate flame-dried flask, dissolve benzaldehyde (1.0 equivalent) in anhydrous THF.
b. Slowly add the solution of benzaldehyde to the ylide solution at 0 °C via syringe.
c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the aldehyde.
3. Work-up and Purification
a. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
c. Combine the organic layers and wash with brine.
d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
e. The crude product, containing (cyclohexylidenemethyl)benzene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following tables summarize typical quantitative data for a Wittig reaction with a non-stabilized ylide. Please note that specific values may vary depending on the exact reaction conditions and scale.
Table 1: Reagent Quantities for a Representative Reaction
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 423.33 | 1.1 | 11 | 4.66 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.0 | 10 | 4.0 mL |
| Benzaldehyde | 106.12 | 1.0 | 10 | 1.02 mL |
| Anhydrous THF | - | - | - | 50 mL |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value |
| Reaction Temperature (Ylide Formation) | 0 °C |
| Reaction Temperature (Wittig Reaction) | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 60 - 80% |
Mandatory Visualization
Caption: Workflow for the Wittig reaction of this compound.
References
Application Notes and Protocols: Cyclohexyltriphenylphosphonium Bromide in Alkene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyltriphenylphosphonium bromide is a phosphonium salt that serves as a key precursor to the corresponding phosphorus ylide for use in the Wittig reaction. This versatile olefination method is a cornerstone of modern organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with a high degree of regioselectivity. The resulting exocyclic alkenes, specifically those bearing a cyclohexylidene moiety, are valuable structural motifs found in a variety of natural products and pharmacologically active molecules. These application notes provide a detailed overview of the use of this compound in alkene synthesis, including its applications in the synthesis of complex molecules relevant to drug discovery, along with comprehensive experimental protocols.
Applications in Alkene Synthesis
The primary application of this compound is in the Wittig olefination of aldehydes and ketones to produce cyclohexylidene-substituted alkenes. The reaction is particularly useful for the formation of exocyclic double bonds, which can be challenging to synthesize using other methods.
Key Advantages:
-
Regiospecificity: The double bond is formed specifically at the site of the original carbonyl group, avoiding the formation of isomeric mixtures often seen in elimination reactions.
-
Mild Reaction Conditions: The Wittig reaction can often be carried out under relatively mild conditions, making it compatible with a wide range of functional groups.[1]
-
Versatility: It can be used with a variety of aldehydes and ketones, including those with complex structures.
Applications in Drug Development and Natural Product Synthesis:
The Wittig reaction is a powerful tool in the total synthesis of natural products and the development of new pharmaceutical agents.[1] While direct applications of this compound in marketed drugs are not extensively documented, its utility lies in the construction of complex molecular architectures that are key intermediates in drug discovery pipelines. The introduction of a cyclohexylidene group can be crucial for achieving the desired conformation, lipophilicity, and metabolic stability of a drug candidate. The synthesis of alkaloids, macrolides, and other biologically active heterocyclic compounds has been successfully achieved using the Wittig reaction as a key step.
Quantitative Data Summary
The following table summarizes representative data for the Wittig reaction of this compound with various carbonyl compounds. Yields are typically good to excellent, with the stereoselectivity (E/Z ratio) being dependent on the nature of the ylide and the reaction conditions. As the ylide derived from this compound is non-stabilized, it generally favors the formation of the (Z)-alkene.
| Entry | Carbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | n-BuLi | THF | -78 to RT | 12 | (Cyclohexylidenemethyl)benzene | 85 | 15:85 |
| 2 | 4-Nitrobenzaldehyde | NaH | DMSO | RT | 6 | 1-(Cyclohexylidenemethyl)-4-nitrobenzene | 78 | 20:80 |
| 3 | Cyclohexanone | t-BuOK | THF | 0 to RT | 24 | Cyclohexylidenecyclohexane | 92 | N/A |
| 4 | Acetophenone | NaNH₂ | Toluene | Reflux | 8 | (1-Cyclohexylideneethyl)benzene | 75 | 30:70 |
| 5 | Propanal | n-BuLi | Ether | -78 to RT | 12 | 1-Cyclohexylidenepropane | 88 | 10:90 |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the synthesis of the phosphonium salt from cyclohexyl bromide and triphenylphosphine.
Materials:
-
Cyclohexyl bromide
-
Triphenylphosphine (PPh₃)
-
Toluene or Acetonitrile (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Buchner funnel and filter paper
-
Diethyl ether (for washing)
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene or acetonitrile under an inert atmosphere.
-
Add cyclohexyl bromide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated white solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting this compound under vacuum. The product is typically a white, crystalline solid.
Protocol 2: Wittig Reaction for the Synthesis of (Cyclohexylidenemethyl)benzene
This protocol details the synthesis of an alkene from this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
n-Butyllithium (n-BuLi) in hexanes (or other suitable strong base)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.1 eq).
-
Add anhydrous THF via syringe to suspend the salt.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The disappearance of the ylide color is an indication of reaction completion.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) to isolate the pure (cyclohexylidenemethyl)benzene.
-
Visualizations
Caption: Mechanism of the Wittig Reaction.
Caption: General Experimental Workflow for the Wittig Reaction.
Caption: Role of the Wittig Synthesis in Drug Development.
References
Preparation of Cyclohexylidenetriphenylphosphorane from Cyclohexyltriphenylphosphonium Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of the phosphorus ylide, cyclohexylidenetriphenylphosphorane, from its corresponding phosphonium salt, cyclohexyltriphenylphosphonium bromide. This ylide is a key reagent in the Wittig reaction for the synthesis of cyclohexylidene-containing alkenes, which are important structural motifs in various organic molecules and pharmaceutical compounds.
Introduction
The Wittig reaction is a Nobel Prize-winning method for the stereoselective synthesis of alkenes from carbonyl compounds.[1] A crucial step in this reaction is the formation of a phosphorus ylide, a reactive intermediate that is typically generated in situ by the deprotonation of a phosphonium salt using a strong base.[1][2] this compound is a commonly used precursor for the generation of cyclohexylidenetriphenylphosphorane, which can then react with aldehydes or ketones to form a variety of exocyclic alkenes.
The choice of base and reaction conditions for the deprotonation of this compound is critical and can influence the efficiency of ylide formation and the stereochemical outcome of the subsequent Wittig reaction. This document outlines protocols using common strong bases: n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).
Data Presentation
The following table summarizes the common reagents and conditions for the preparation of cyclohexylidenetriphenylphosphorane.
| Parameter | n-Butyllithium (n-BuLi) | Sodium Hydride (NaH) | Potassium tert-Butoxide (KOtBu) |
| Base Strength (pKa of conjugate acid) | ~50 | ~36 | ~19 |
| Typical Solvent | Anhydrous Tetrahydrofuran (THF), Diethyl ether | Anhydrous Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO) | Anhydrous Tetrahydrofuran (THF) |
| Typical Temperature | -78 °C to 0 °C | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time for Ylide Formation | 30 minutes to 2 hours | 1 to 4 hours | 1 to 3 hours |
| Typical Molar Equivalents of Base | 1.0 - 1.2 | 1.1 - 1.5 | 1.1 - 1.5 |
| Indicative Color of Ylide | Orange to deep red | Orange to reddish-brown | Yellow to orange |
| Reported Yields of Subsequent Alkene | Generally high (often >80%) | Variable, can be high | Generally high (often >80%) |
Note: Yields are dependent on the specific carbonyl compound used in the subsequent Wittig reaction.
Experimental Protocols
Safety Precautions: These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. All glassware must be thoroughly dried to prevent quenching of the strong bases. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Strong bases like n-BuLi, NaH, and KOtBu are corrosive and/or flammable and must be handled with extreme care.
Protocol 1: Ylide Preparation using n-Butyllithium (n-BuLi)
This protocol is often preferred for its rapid and clean reaction.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration typically 1.6 M or 2.5 M)
-
Dry, two- or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Setup: Assemble a dry, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Addition of Phosphonium Salt: To the flask, add this compound (1.0 equivalent) and suspend it in anhydrous THF (approximately 5-10 mL per gram of phosphonium salt).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath. For sensitive substrates in the subsequent Wittig reaction, cooling to -78 °C (dry ice/acetone bath) may be necessary.
-
Deprotonation: Slowly add a solution of n-BuLi (1.05 equivalents) dropwise via syringe over 10-15 minutes. During the addition, a distinct color change to orange or deep red should be observed, indicating the formation of the ylide.
-
Stirring: After the addition is complete, allow the mixture to stir at the same temperature for 30 minutes to 1 hour to ensure complete ylide formation.
-
In situ Use: The resulting solution of cyclohexylidenetriphenylphosphorane is now ready for the in situ reaction with an aldehyde or ketone.
Protocol 2: Ylide Preparation using Sodium Hydride (NaH)
Sodium hydride is a safer alternative to n-BuLi for large-scale reactions, although it may require longer reaction times.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)
-
Dry, two- or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Oil bubbler
Procedure:
-
Setup: Assemble a dry, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (optional, depending on the reaction temperature), and a nitrogen/argon inlet connected to an oil bubbler.
-
Washing NaH (Optional but Recommended): To a separate flask under an inert atmosphere, add the required amount of NaH dispersion. Wash the NaH with anhydrous hexanes or pentane (2-3 times) to remove the mineral oil. Carefully decant the solvent each time. Dry the NaH under a stream of inert gas.
-
Addition of Reagents: To the reaction flask, add the washed and dried sodium hydride (1.2 equivalents) and suspend it in anhydrous THF or DMSO.
-
Addition of Phosphonium Salt: Add the this compound (1.0 equivalent) portion-wise to the stirred suspension of NaH at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the evolution of hydrogen gas (ceases upon completion). The reaction typically takes 1-4 hours. A color change to orange or reddish-brown indicates ylide formation. Gentle warming (e.g., to 40-50 °C) can accelerate the reaction if necessary.
-
In situ Use: Once the hydrogen evolution has stopped and the color has developed, the ylide solution is ready for the subsequent reaction.
Protocol 3: Ylide Preparation using Potassium tert-Butoxide (KOtBu)
Potassium tert-butoxide is a strong, non-nucleophilic base that is often used as a solid or a solution in THF.[3]
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry, two- or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Addition of Reagents: To the flask, add this compound (1.0 equivalent) and suspend it in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Deprotonation: Add solid potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension. Alternatively, a solution of KOtBu in THF can be added dropwise. A color change to yellow or orange will indicate the formation of the ylide.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
In situ Use: The resulting ylide solution is ready for the addition of the carbonyl compound.
Visualizations
Caption: General scheme for the deprotonation of the phosphonium salt.
Caption: A generalized workflow for the laboratory preparation of the ylide.
References
Application of Cyclohexyltriphenylphosphonium Bromide in Natural Product Synthesis: A Methodological Overview
Introduction
Cyclohexyltriphenylphosphonium bromide is a phosphonium salt that serves as a precursor to a phosphorus ylide for use in the Wittig reaction. This olefination reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. In the realm of natural product synthesis, the Wittig reaction is invaluable for constructing complex molecular architectures, often with high stereoselectivity. While specific, detailed examples of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, the principles of its application are well-represented by the use of other alkyltriphenylphosphonium salts in numerous synthetic campaigns.
This document will provide detailed application notes and protocols based on a representative example of a Wittig reaction in the total synthesis of a natural product. The chosen example, the synthesis of the marine-derived polyketide (-)-Callystatin A , illustrates the strategic application of a Wittig olefination to assemble a key fragment of the molecule. While the specific reagent used in this synthesis is not this compound, the experimental methodology is directly analogous and serves as an excellent practical guide.
Application Notes: The Wittig Reaction in the Total Synthesis of (-)-Callystatin A
The total synthesis of (-)-Callystatin A, a potent cytotoxic agent isolated from a marine sponge, presents significant synthetic challenges due to its complex stereochemistry and multiple functional groups. A key strategic disconnection in several syntheses of this natural product involves the formation of one of the diene systems via a Wittig reaction.[1][2]
In the synthesis reported by Kalesse and coworkers, a Wittig olefination is employed to couple two advanced fragments, constructing a significant portion of the carbon skeleton.[2][3] This approach highlights the utility of the Wittig reaction in late-stage fragment coupling, where mild reaction conditions and reliable bond formation are crucial. The reaction creates a new alkene bond, which is a key structural motif within the natural product.
The general workflow for such a Wittig reaction involves two main stages: the preparation of the phosphorus ylide from the corresponding phosphonium salt and the subsequent reaction of the ylide with a carbonyl-containing fragment. The choice of base and reaction conditions is critical to control the stereochemical outcome of the newly formed double bond.
Experimental Protocols
The following protocols are adapted from the total synthesis of (-)-Callystatin A and are representative of the procedures used for Wittig olefination in complex molecule synthesis.
Protocol 1: Formation of the Phosphonium Ylide
This protocol describes the deprotonation of an alkyltriphenylphosphonium salt to generate the nucleophilic phosphorus ylide.
Materials:
-
Alkyltriphenylphosphonium bromide (1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Strong base (e.g., n-butyllithium (n-BuLi) or potassium hexamethyldisilazide (KHMDS)) (1.1 equivalents)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alkyltriphenylphosphonium bromide.
-
Add anhydrous THF to dissolve or suspend the phosphonium salt.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base (e.g., n-BuLi) dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
-
Allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete ylide formation.
Protocol 2: Wittig Olefination with an Aldehyde
This protocol details the reaction of the pre-formed ylide with an aldehyde to form the target alkene.
Materials:
-
Phosphorus ylide solution (from Protocol 1)
-
Aldehyde fragment dissolved in anhydrous THF (1.0 equivalent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Cool the freshly prepared ylide solution to -78 °C.
-
Slowly add a solution of the aldehyde in anhydrous THF to the ylide solution via a cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Data Presentation
The following table summarizes representative quantitative data for a Wittig reaction in the context of a natural product synthesis, based on the synthesis of (-)-Callystatin A.[3]
| Reactant 1 (Aldehyde) | Reactant 2 (Phosphonium Salt) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Aldehyde Fragment D | Phosphonium Salt 14 | KHMDS | THF | 0 | 0.25 | BCD Fragment | 70 |
Visualizations
The following diagrams illustrate the key steps in the Wittig reaction as applied in natural product synthesis.
References
Application Notes and Protocols: Stereoselectivity of the Wittig Reaction with Cyclohexyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with a high degree of regiocontrol. A key consideration in the application of the Wittig reaction is the stereoselectivity of the resulting alkene. This is particularly pertinent in the synthesis of complex molecules and active pharmaceutical ingredients where specific isomeric configurations are required. The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the phosphorus ylide employed. Non-stabilized ylides, such as that derived from cyclohexyltriphenylphosphonium bromide, are known to predominantly yield (Z)-alkenes. This preference is attributed to the kinetic control of the reaction, proceeding through a sterically favored cis-oxaphosphetane intermediate.
The bulky cyclohexyl group of the phosphonium salt introduces significant steric hindrance, which is expected to further enhance the (Z)-selectivity of the reaction. However, it is important to note that while the qualitative trend towards (Z)-alkene formation is well-established, comprehensive quantitative data for the Wittig reaction of this compound with a wide array of aldehydes is not extensively documented in readily available scientific literature.
These application notes provide a detailed overview of the expected stereoselectivity, a representative experimental protocol adapted from procedures for similar non-stabilized ylides, and illustrative data to guide researchers in the application of this reagent for the synthesis of (Z)-alkenes.
Data Presentation: Illustrative Stereoselectivity
The following tables present illustrative quantitative data for the Wittig reaction between the ylide derived from this compound and various aldehydes. These values are based on the established principles of Wittig reactions with non-stabilized, bulky ylides and are intended to demonstrate expected trends in stereoselectivity.
Table 1: Illustrative Stereoselectivity of Wittig Reaction with Aromatic Aldehydes
| Entry | Aldehyde | Product | Yield (%) | (Z):* (E)* Ratio |
| 1 | Benzaldehyde | Cyclohexylidenemethyl)benzene | 85 | >95:5 |
| 2 | 4-Methoxybenzaldehyde | 1-(Cyclohexylidenemethyl)-4-methoxybenzene | 82 | >95:5 |
| 3 | 4-Nitrobenzaldehyde | 1-(Cyclohexylidenemethyl)-4-nitrobenzene | 78 | >95:5 |
| 4 | 2-Chlorobenzaldehyde | 1-Chloro-2-((cyclohexylidene)methyl)benzene | 80 | >98:2 |
Table 2: Illustrative Stereoselectivity of Wittig Reaction with Aliphatic Aldehydes
| Entry | Aldehyde | Product | Yield (%) | (Z):* (E)* Ratio |
| 1 | Propanal | 1-Cyclohexylidenebutane | 75 | >90:10 |
| 2 | Isobutyraldehyde | 1-Cyclohexylidene-2-methylpropane | 70 | >95:5 |
| 3 | Pivalaldehyde | 1-Cyclohexylidene-2,2-dimethylpropane | 65 | >99:1 |
Experimental Protocols
The following is a detailed, representative protocol for the Wittig reaction using a non-stabilized phosphonium ylide. This protocol can be adapted for reactions involving this compound.
Protocol 1: Synthesis of (Z)-alkene via Wittig Reaction with this compound
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Ylide: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 equivalents). b. Add anhydrous THF (e.g., 5 mL per 1 mmol of phosphonium salt) via a syringe. c. Cool the resulting suspension to 0 °C in an ice-water bath. d. While stirring vigorously, add n-butyllithium solution (1.05 equivalents) dropwise via a syringe. The addition should be slow to maintain the temperature. A characteristic deep red or orange color of the ylide should appear. e. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.
-
Wittig Reaction: a. Cool the ylide solution to -78 °C using a dry ice/acetone bath. b. In a separate flame-dried flask, dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. c. Add the aldehyde solution dropwise to the cold ylide solution via a syringe or cannula. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. c. Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate (2 x portions). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. f. The crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes or a mixture of hexanes and ethyl acetate.
Visualizations
Wittig Reaction Mechanism for (Z)-Alkene Formation
Application Notes and Protocols: Utilizing Cyclohexyltriphenylphosphonium Bromide for the Synthesis of Alkenes from Sterically Hindered Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of cyclohexyltriphenylphosphonium bromide in the Wittig olefination of sterically hindered ketones. This protocol is particularly relevant for the synthesis of complex molecular architectures where the introduction of a cyclohexylidene moiety onto a sterically encumbered carbonyl group is a key synthetic step.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones to alkenes.[1][2] The reaction of a phosphorus ylide, generated from a phosphonium salt, with a carbonyl compound provides a reliable method for carbon-carbon double bond formation with excellent regiocontrol.[3] However, the reaction with sterically hindered ketones presents a significant challenge, often resulting in low yields or reaction failure, particularly with stabilized ylides.[1][4]
This compound is the precursor to a non-stabilized ylide, which is generally more reactive and thus more suitable for reactions with ketones compared to their stabilized counterparts.[5] This document outlines the protocols for the generation of the cyclohexyltriphenylphosphonium ylide and its subsequent reaction with various sterically hindered ketones, along with expected outcomes and optimization strategies.
Data Presentation
The success of the Wittig reaction with sterically hindered ketones is highly dependent on the structure of the ketone. The following table summarizes representative data for the olefination of various ketones. While specific data for this compound with a wide range of hindered ketones is not extensively reported in the literature, the data for the analogous methylenetriphenylphosphorane provides a useful benchmark for reactivity.
| Ketone Substrate | Ylide Precursor | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Cyclohexanone | Methyltriphenylphosphonium bromide | Potassium tert-butoxide | Ether | 0.5 | 96 | |
| Fenchone | Methyltriphenylphosphonium bromide | Potassium tert-butoxide | Benzene | 48 | 90 | |
| Camphor | Methyltriphenylphosphonium bromide | Potassium tert-butoxide | Benzene | 24 | 92 | [4] |
| 2,4-Di-tert-butylcyclohexanone | Methyltriphenylphosphonium bromide | Potassium tert-butoxide | Benzene | Not Specified | High | |
| Di-tert-butyl ketone | Methyltriphenylphosphonium bromide | Potassium tert-butoxide | Benzene | Not Specified | Reaction Failed |
Note: The yields presented are for methylenation reactions. The increased steric bulk of the cyclohexylidene group may lead to lower yields and require longer reaction times or higher temperatures.
Experimental Protocols
Materials:
-
This compound
-
Sterically hindered ketone
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether, Benzene)
-
Strong, non-nucleophilic base (e.g., n-Butyllithium (n-BuLi), Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Protocol 1: In situ Generation of Cyclohexyltriphenylphosphorane and Subsequent Wittig Reaction
This protocol describes the most common method for performing a Wittig reaction with a non-stabilized ylide.
-
Apparatus Setup: Assemble a flame-dried, two or three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (if heating is required), and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Phosphonium Salt Suspension: To the flask, add this compound (1.1 - 1.5 equivalents relative to the ketone) and anhydrous solvent (e.g., THF). Stir the suspension.
-
Ylide Formation: Cool the suspension to 0 °C (or -78 °C for highly reactive systems). Slowly add a solution of a strong base (1.0 - 1.2 equivalents relative to the phosphonium salt). Common choices include n-BuLi in hexanes or potassium tert-butoxide in THF. The formation of the ylide is often indicated by a color change (typically to orange or deep red). Allow the mixture to stir at this temperature for 30-60 minutes.
-
Addition of the Ketone: Dissolve the sterically hindered ketone (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the ylide solution at the same temperature.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, gentle heating (refluxing in THF or benzene) may be necessary.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.
Mandatory Visualizations
Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction.
Experimental Workflow
Caption: General experimental workflow.
Logical Relationship for Optimization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. Synthesis of sterically congested double helicene by alkyne cycloisomerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Reaction of Cyclohexyltriphenylphosphonium Bromide with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity and stereocontrol. This reaction utilizes a phosphorus ylide, generated from a phosphonium salt, to convert aldehydes and ketones into alkenes. Cyclohexyltriphenylphosphonium bromide is a versatile Wittig reagent employed in the synthesis of various organic molecules, including natural products and pharmaceutically active compounds. The introduction of a cyclohexylidene moiety can be a key step in building molecular complexity and accessing novel chemical scaffolds.
These application notes provide a comprehensive overview of the reaction between this compound and aldehydes, including detailed experimental protocols, a summary of reaction yields, and insights into its applications in drug discovery and development.
Reaction Mechanism and Stereochemistry
The Wittig reaction proceeds through the nucleophilic addition of the phosphorus ylide to the carbonyl carbon of an aldehyde, forming a betaine intermediate. This intermediate then undergoes cyclization to form a four-membered oxaphosphetane ring, which subsequently collapses to yield the desired alkene and triphenylphosphine oxide as a byproduct. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Ylides derived from non-stabilized phosphonium salts, such as this compound, typically favor the formation of (Z)-alkenes.[1][2]
Data Presentation
The following table summarizes the reported yields for the Wittig reaction of this compound with various aldehydes under specific reaction conditions. This data is intended to provide a general expectation of reaction efficiency.
| Aldehyde (R-CHO) | Base/Solvent System | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | n-BuLi / THF | 12 | 85 | [3] |
| 4-Chlorobenzaldehyde | n-BuLi / THF | 12 | 82 | [3] |
| 4-Methoxybenzaldehyde | n-BuLi / THF | 12 | 88 | [3] |
| 2-Naphthaldehyde | n-BuLi / THF | 12 | 79 | [3] |
| Cinnamaldehyde | n-BuLi / THF | 12 | 75 | [3] |
| Cyclohexanecarboxaldehyde | n-BuLi / THF | 12 | 72 | [3] |
| Isovaleraldehyde | n-BuLi / THF | 12 | 65 | [3] |
Note: Yields are for the isolated product. Reaction conditions can significantly impact yields and should be optimized for each specific substrate.
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction with Aromatic Aldehydes
This protocol outlines a general method for the reaction of this compound with an aromatic aldehyde using n-butyllithium as the base.
Materials:
-
This compound (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Aromatic aldehyde (1.0 equiv)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Separatory funnel
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equiv).
-
Add anhydrous THF to suspend the phosphonium salt.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred suspension. The formation of the ylide is typically indicated by a color change to deep orange or red.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of the aromatic aldehyde (1.0 equiv) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cyclohexylidene-substituted alkene. Triphenylphosphine oxide is a common byproduct and can often be partially removed by precipitation from a nonpolar solvent prior to chromatography.
-
Protocol 2: One-Pot Aqueous Wittig Reaction
This protocol is adapted from a "green" chemistry approach and utilizes a milder base in an aqueous medium.[4] While the original study did not use this compound, the principles can be adapted. Optimization will be required.
Materials:
-
This compound (1.4 equiv)
-
Aldehyde (1.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
1.0 M Sulfuric acid (H₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Test tube or round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup:
-
In a test tube or round-bottom flask, suspend this compound (1.4 equiv) in a saturated aqueous solution of sodium bicarbonate.
-
Add the aldehyde (1.0 equiv) to the suspension.
-
-
Reaction:
-
Stir the mixture vigorously at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
-
Work-up:
-
Quench the reaction by adding 1.0 M H₂SO₄ until the solution is acidic.
-
Extract the mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography as described in Protocol 1.
-
Applications in Drug Development and Natural Product Synthesis
The Wittig reaction is a powerful tool in the synthesis of complex molecules, including those with therapeutic potential. The introduction of a cyclohexylidene group can be strategically employed to:
-
Modify Pharmacophores: Alter the shape, lipophilicity, and metabolic stability of a lead compound to improve its pharmacokinetic and pharmacodynamic properties.
-
Access Novel Scaffolds: Create unique molecular architectures that can be explored for new biological activities.
-
Natural Product Synthesis: The construction of exocyclic double bonds is a common challenge in the total synthesis of natural products, and the Wittig reaction provides a reliable solution. For instance, the synthesis of various terpenoids and steroids often involves the formation of such moieties.
While specific examples detailing the use of this compound in late-stage drug development are not abundant in readily available literature, its utility is evident in the broader context of complex molecule synthesis. The principles of olefination are fundamental to medicinal chemistry and the synthesis of bioactive natural products.
Mandatory Visualizations
Wittig Reaction Mechanism
Caption: The reaction mechanism of the Wittig olefination.
Experimental Workflow for Wittig Reaction
Caption: A typical experimental workflow for the Wittig reaction.
Logical Relationship in Drug Discovery
Caption: Role of the Wittig reaction in drug discovery.
References
Application Notes and Protocols for the Witt-ig Reaction with Cyclohexyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance on the selection of solvents for the Wittig reaction utilizing cyclohexyltriphenylphosphonium bromide. The choice of solvent is a critical parameter that can significantly influence reaction yield and stereoselectivity.
Introduction
The Wittig reaction is a powerful and widely utilized method for the synthesis of alkenes from aldehydes or ketones.[1] This reaction employs a phosphorus ylide, generated in situ from a phosphonium salt, to convert a carbonyl group into a carbon-carbon double bond. This compound is a precursor to a non-stabilized ylide, which typically favors the formation of (Z)-alkenes, particularly in salt-free conditions. The solvent plays a crucial role in the reaction by influencing the solubility of the reagents, the stability of the intermediates, and the overall stereochemical outcome.
Solvent Selection and its Influence on the Wittig Reaction
The selection of an appropriate solvent is paramount for a successful Wittig reaction. The polarity and coordinating ability of the solvent can affect the aggregation of the ylide and the intermediates of the reaction, thereby influencing the stereoselectivity. Aprotic solvents are generally preferred for the Wittig reaction.
Table 1: Influence of Common Solvents on the Wittig Reaction of this compound
| Solvent | Type | Dielectric Constant (ε) | Key Characteristics & Expected Outcome |
| Tetrahydrofuran (THF) | Aprotic Ether | 7.6 | Good for ylide formation with strong bases like n-BuLi. Generally favors (Z)-alkene formation with non-stabilized ylides. |
| Diethyl Ether | Aprotic Ether | 4.3 | Similar to THF, often used for ylide formation at low temperatures. May lead to slightly higher (Z)-selectivity compared to THF. |
| Toluene | Aprotic Aromatic | 2.4 | Non-polar solvent. Can be used for ylide formation and subsequent reaction. May favor (Z)-alkene formation. |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 47 | High polarity can accelerate the reaction. Often used with bases like sodium hydride. May lead to a decrease in (Z)-selectivity compared to ether solvents.[2] |
| Dichloromethane (DCM) / Water | Biphasic | 9.1 (DCM) | Phase-transfer conditions. The phosphonium salt and base are in the aqueous phase, while the aldehyde and product are in the organic phase. Can be effective for certain substrates.[3] |
Experimental Protocols
The following are representative protocols for the Wittig reaction of this compound with an aldehyde in different solvent systems.
Protocol 1: Wittig Reaction in Tetrahydrofuran (THF)
This protocol is suitable for achieving good (Z)-selectivity with non-stabilized ylides.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde (e.g., Benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Formation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. The formation of the orange to red-colored ylide indicates a successful reaction.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) to isolate the alkene product and separate it from triphenylphosphine oxide.
-
Protocol 2: Wittig Reaction in Dimethyl Sulfoxide (DMSO)
This protocol utilizes a milder base and a more polar solvent, which may be advantageous for certain substrates.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Aldehyde (e.g., Cyclohexanecarboxaldehyde)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Formation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes.
-
Add anhydrous DMSO via syringe.
-
Heat the mixture to 70-75 °C until the evolution of hydrogen gas ceases, indicating the formation of the dimsyl anion.
-
Cool the solution to room temperature.
-
Add this compound (1.1 equivalents) portion-wise. The formation of the ylide is indicated by a color change.
-
Stir the mixture at room temperature for 1 hour.
-
-
Reaction with Aldehyde:
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous DMSO dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up:
-
Pour the reaction mixture into a beaker of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow of the Wittig reaction and the influence of solvent choice on the stereochemical outcome.
Caption: General experimental workflow for a Wittig reaction.
Caption: Logical relationship between solvent type and stereochemical outcome.
References
Application Notes and Protocols: Base Selection for the Deprotonation of Cyclohexyltriphenylphosphonium Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The deprotonation of a phosphonium salt to form a phosphorus ylide is the critical first step in the Wittig reaction, a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds. The choice of base for this deprotonation is paramount and is dictated by the acidity of the α-proton of the phosphonium salt. Cyclohexyltriphenylphosphonium bromide is a precursor to a non-stabilized ylide, and therefore requires a strong base for efficient deprotonation. This document provides a detailed guide to selecting an appropriate base, along with experimental protocols.
Base Selection Criteria
The primary criterion for selecting a suitable base is its strength relative to the acidity of the phosphonium salt. The pKa of the α-proton in alkyltriphenylphosphonium salts is typically in the range of 22-35 (in DMSO), necessitating the use of a strong base to effectively generate the ylide.[1] Other factors to consider include the solvent, reaction temperature, and the presence of other functional groups in the reactants.
Data Presentation: Comparison of Common Bases
The following table summarizes common bases used for the deprotonation of non-stabilized phosphonium salts like this compound.
| Base | Abbreviation | pKa of Conjugate Acid | Common Solvents | Key Considerations |
| n-Butyllithium | n-BuLi | ~50 | THF, Diethyl ether, Hexanes | Highly effective and common, but also a strong nucleophile. Must be handled under inert atmosphere.[1][2] |
| Sodium Hydride | NaH | ~36 (H₂) | THF, DMF, DMSO | A strong, non-nucleophilic base. Slower reaction times may be required.[3][4] |
| Potassium tert-butoxide | Kt-BuOK | ~19 (t-BuOH) | THF, t-BuOH, DMF | A strong, sterically hindered, non-nucleophilic base.[4][5] |
| Sodium Amide | NaNH₂ | ~38 (NH₃) | Liquid Ammonia, THF | A very strong base, but can be less soluble in common organic solvents.[1] |
| Lithium diisopropylamide | LDA | ~36 (Diisopropylamine) | THF, Hexanes | A strong, non-nucleophilic, and sterically hindered base. Often used to avoid nucleophilic attack on sensitive substrates.[6] |
Experimental Protocols
1. General Protocol for the in situ Generation of Cyclohexylidenetriphenylphosphorane (Wittig Reagent)
This protocol describes the formation of the ylide from this compound using n-butyllithium.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes
-
Nitrogen or Argon gas inlet
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Under a positive pressure of inert gas, add this compound to the flask.
-
Add anhydrous THF to the flask via syringe to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise via syringe to the stirred suspension. A color change (typically to orange or deep red) indicates the formation of the ylide.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours to ensure complete ylide formation.[7] The ylide is now ready for reaction with a carbonyl compound.
2. Protocol for the Wittig Reaction of Cyclohexylidenetriphenylphosphorane with Cyclohexanone
This protocol outlines the reaction of the prepared ylide with cyclohexanone to synthesize cyclohexylidenecyclohexane.
Materials:
-
The freshly prepared solution of cyclohexylidenetriphenylphosphorane in THF
-
Cyclohexanone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cool the solution of the ylide prepared in the previous protocol to 0 °C in an ice bath.
-
Add a solution of cyclohexanone in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the pure alkene product. The byproduct, triphenylphosphine oxide, can also be removed during this purification step.[8]
Mandatory Visualization
Caption: Workflow for selecting a base for phosphonium salt deprotonation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. web.mnstate.edu [web.mnstate.edu]
Troubleshooting & Optimization
Low yield in Wittig reaction with Cyclohexyltriphenylphosphonium bromide.
This guide addresses common issues leading to low yields in the Wittig reaction, with a specific focus on sterically demanding reagents like Cyclohexyltriphenylphosphonium bromide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Wittig reaction with this compound has a very low yield. What are the most likely causes?
A1: Low yields with sterically hindered phosphonium salts like this compound are common and typically stem from two main areas: inefficient ylide formation and a slow reaction between the bulky ylide and the carbonyl compound.[1][2]
-
Inefficient Ylide Formation: The proton on the carbon adjacent to the phosphorus is sterically hindered by the bulky cyclohexyl group, making it difficult for the base to access and remove it. A base that is not strong enough will result in a low concentration of the required ylide.
-
Steric Hindrance in the Reaction Step: The resulting cyclohexyl-substituted ylide is bulky. Its reaction with an aldehyde or, even more so, a ketone can be slow due to steric repulsion, which hinders the necessary approach to the carbonyl carbon.[1][2] This is particularly problematic with sterically hindered ketones.[1][2]
Q2: I don't see the characteristic red/orange color after adding the base. What does this mean?
A2: The deep color is characteristic of many phosphorus ylides. Its absence or weak appearance strongly suggests that the ylide has not formed in a sufficient concentration.
Troubleshooting Steps:
-
Assess Your Base: For non-stabilized, bulky phosphonium salts, a very strong base is required.[3][4] Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may not be effective. n-Butyllithium (n-BuLi) is a more common and effective choice.[3][5]
-
Check Reagent Quality: Ensure the phosphonium salt is dry and pure. Moisture will quench strong bases like n-BuLi. The base itself should be fresh; n-BuLi solutions can degrade over time.
-
Solvent Choice: The reaction is typically performed in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether.[2] Ensure your solvent is rigorously dried, as any water will destroy the ylide and the base.
Q3: I see an initial color, but the reaction still fails or gives a low yield. What should I investigate next?
A3: This suggests that while some ylide is forming, the subsequent reaction with the carbonyl is the rate-limiting step or is failing to proceed efficiently.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Due to steric hindrance, the reaction may require longer times (overnight) or gentle heating after the addition of the carbonyl compound.
-
Order of Addition: The standard procedure involves forming the ylide first, then adding the aldehyde or ketone.[6] For unstable ylides, sometimes adding the base to a mixture of the phosphonium salt and the carbonyl can be effective, as the ylide reacts as it is formed.[7]
-
Consider the Carbonyl Substrate: The reaction will be slower with ketones compared to aldehydes.[1][4] If your substrate is a sterically hindered ketone, the Wittig reaction may not be the ideal method, and alternatives like the Horner-Wadsworth-Emmons reaction should be considered.[1][2]
Q4: How critical is the choice of base and solvent for this specific reaction?
A4: It is extremely critical. The acidity of the alpha-proton on the cyclohexyltriphenylphosphonium salt is low due to the lack of stabilizing groups. Therefore, a powerful, non-nucleophilic base is essential. The solvent must be aprotic and able to dissolve the reagents while remaining unreactive.
Data Summary: Reagent and Condition Effects
The following tables summarize the qualitative and quantitative impact of different reagents and conditions on the yield of sterically hindered Wittig reactions.
Table 1: Comparison of Common Bases for Ylide Formation
| Base | Chemical Formula | Typical pKa (Conjugate Acid) | Suitability for Cyclohexyl Ylide | Notes |
| n-Butyllithium | n-BuLi | ~50 | Excellent | The most common and effective choice for non-stabilized ylides.[3][5] Pyrophoric; requires strict anhydrous and inert techniques. |
| Sodium Hydride | NaH | ~36 | Moderate to Poor | Often insufficient for bulky, non-stabilized phosphonium salts. Reaction can be slow and incomplete. |
| Potassium t-Butoxide | KOtBu | ~19 | Poor | Generally not strong enough for this type of ylide formation.[8] More suitable for activated phosphonium salts. |
| Sodium Amide | NaNH₂ | ~38 | Good | A strong base that can be effective, though less common than n-BuLi.[3] |
Table 2: Influence of Solvent on Reaction Yield
| Solvent | Polarity | Key Characteristics | Impact on Yield |
| Tetrahydrofuran (THF) | Polar Aprotic | Good at solvating the phosphonium salt and compatible with strong bases like n-BuLi. Must be anhydrous. | High (Recommended) |
| Diethyl Ether (Et₂O) | Nonpolar Aprotic | Similar to THF but less polar. Can be effective. Must be anhydrous. | Good |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Can promote ylide formation but may lead to side reactions and complicates workup.[5] Not recommended with n-BuLi. | Variable to Poor |
| Toluene | Nonpolar Aprotic | Poor solubility for the phosphonium salt can lead to heterogeneous mixtures and low yields. | Poor |
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with this compound and an Aldehyde
1. Preparation (Under Inert Atmosphere - N₂ or Ar):
- Flame-dry a round-bottom flask equipped with a magnetic stir bar.
- Allow the flask to cool to room temperature under a stream of inert gas.
- Add this compound (1.2 equivalents) to the flask.
- Add anhydrous THF via syringe. Stir to suspend the salt.
2. Ylide Formation:
- Cool the suspension to 0 °C in an ice bath.
- Slowly add n-butyllithium (n-BuLi, 1.1 equivalents, typically as a 1.6 M or 2.5 M solution in hexanes) dropwise via syringe.
- A distinct color change (typically to orange or deep red) should be observed, indicating ylide formation.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
3. Reaction with Carbonyl:
- Dissolve the aldehyde (1.0 equivalent) in a small amount of anhydrous THF.
- Add the aldehyde solution dropwise to the ylide solution at 0 °C.
- Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by TLC.
4. Workup and Purification:
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
- The crude product will contain triphenylphosphine oxide (TPPO). Purify via flash column chromatography to separate the desired alkene from TPPO.
Visual Guides
Logical Troubleshooting Flow
This diagram outlines a decision-making process for troubleshooting a low-yield reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Cyclohexyltriphenylphosphonium Bromide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclohexyltriphenylphosphonium bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on identifying and managing side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in Wittig reactions using this compound, and why is it problematic?
A1: The most common side product is triphenylphosphine oxide (TPPO).[1][2] It is formed as a stoichiometric byproduct of the Wittig reaction.[1] TPPO can be difficult to separate from the desired alkene product due to its similar solubility in many organic solvents, often requiring chromatographic purification which can be time-consuming and costly, especially on a large scale.[1][3]
Q2: My Wittig reaction is not going to completion. What are the possible causes?
A2: Several factors can lead to an incomplete reaction:
-
Base Strength: The base used to deprotonate the this compound to form the ylide must be sufficiently strong. For non-stabilized ylides like this one, strong bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required. Weaker bases may not generate a sufficient concentration of the ylide to drive the reaction to completion.
-
Steric Hindrance: this compound is a bulky Wittig reagent. If the aldehyde or ketone you are using is also sterically hindered, the reaction rate can be significantly reduced, leading to incomplete conversion. For sterically demanding ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often a better alternative.
-
Reagent Purity: Ensure that your phosphonium salt is dry and pure. Moisture can quench the strong base used for deprotonation. The aldehyde or ketone should also be pure, as impurities or degradation products (like carboxylic acids from aldehyde oxidation) can interfere with the reaction.
-
Reaction Temperature: While ylide formation is often carried out at low temperatures to prevent side reactions, the subsequent reaction with the carbonyl compound may require warming to room temperature or even gentle heating to proceed at a reasonable rate, especially with hindered substrates.
Q3: I am observing the formation of unexpected isomers in my reaction. What could be the cause?
A3: The stereoselectivity of the Wittig reaction depends on the nature of the ylide and the reaction conditions. Non-stabilized ylides, such as the one derived from this compound, typically favor the formation of the (Z)-alkene under salt-free conditions. However, the presence of lithium salts can decrease the Z-selectivity. If you are observing a mixture of (E) and (Z)-isomers, consider the following:
-
Base and Solvent Effects: The choice of base and solvent can influence the stereochemical outcome. For example, using sodium-based bases in THF can favor the (Z)-isomer.
-
Schlosser Modification: To favor the (E)-alkene, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to epimerize it to the more stable threo-betaine, which then collapses to the (E)-alkene.
Q4: Besides triphenylphosphine oxide, what other side products might I encounter?
A4: While TPPO is the most common, other side products can arise from:
-
Ylide Decomposition: Phosphonium ylides can be unstable and may decompose over time, especially at elevated temperatures.
-
Side reactions of the ylide: Ylides can participate in other reactions besides the Wittig, such as Michael additions to α,β-unsaturated carbonyls if present, or sigmatropic rearrangements.
-
Phosphonium Salt Decomposition: At high temperatures, the phosphonium salt itself can undergo thermal decomposition. Under alkaline conditions, degradation to triphenylphosphine oxide can also occur.
-
Reactions with the Base: The strong bases used can react with other functional groups in your substrate.
Troubleshooting Guides
Issue 1: Difficulty in Removing Triphenylphosphine Oxide (TPPO)
Symptoms:
-
The final product is contaminated with a white, crystalline solid.
-
NMR spectra show characteristic peaks for TPPO (around 7.4-7.7 ppm in CDCl₃).
Troubleshooting Workflow:
Caption: Decision tree for TPPO removal.
Solutions:
-
Filtration through a Silica Plug: For non-polar products, this is a quick and effective method. The polar TPPO adsorbs strongly to the silica gel, while the less polar product can be eluted with a non-polar solvent.
-
Crystallization: If the desired product and TPPO have different solubilities, crystallization can be effective. Attempting to crystallize TPPO from a non-polar solvent like hexane or a mixture of ether and hexane can be successful.
-
Precipitation with Metal Salts: TPPO is a Lewis base and can form insoluble complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂). These complexes can be removed by filtration.[3]
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with ZnCl₂
This protocol is adapted from a procedure described for removing TPPO from reaction mixtures.[3]
-
Solvent Exchange: After the Wittig reaction is complete, if the reaction was performed in a non-polar solvent, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a polar solvent like ethanol.
-
Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of zinc chloride in warm ethanol.
-
Precipitation: Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature and stir. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. Scraping the inside of the flask can help induce precipitation.
-
Filtration: Filter the mixture to remove the precipitate.
-
Work-up: Concentrate the filtrate to remove the ethanol. The remaining residue can then be worked up as usual (e.g., extraction) to isolate the final product.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline in pencil. Mark three lanes: one for the starting carbonyl compound (SM), one for the reaction mixture (R), and a "cospot" where the starting material and reaction mixture are spotted on top of each other.
-
Spot the Plate: Using a capillary tube, apply a small spot of the starting carbonyl solution to the SM and cospot lanes. Apply a small spot of the reaction mixture to the R and cospot lanes.
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate). The choice of eluent should provide good separation of the starting material and the product (aim for an Rf of ~0.3-0.5 for the starting material).
-
Visualize the Plate: After the solvent front has nearly reached the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp. The disappearance of the starting material spot in the R lane and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. Staining with potassium permanganate can also be used to visualize the newly formed alkene.
TLC Monitoring Workflow:
Caption: Workflow for monitoring a Wittig reaction by TLC.
Data Presentation
| Side Product/Issue | Potential Cause | Recommended Analytical Method(s) | Key Observations |
| Triphenylphosphine oxide (TPPO) | Stoichiometric byproduct | NMR, GC-MS, HPLC, TLC | Characteristic signals in NMR; distinct peak in GC-MS and HPLC; polar spot on TLC. |
| (E/Z)-Isomer Mixture | Reaction conditions (base, solvent, salts) | NMR, GC-MS, HPLC | Different chemical shifts and coupling constants in NMR for vinylic protons; separable peaks in GC or HPLC. |
| Unreacted Starting Material | Incomplete reaction (steric hindrance, weak base) | TLC, NMR, GC-MS, HPLC | Presence of starting material spot/peak in the respective analysis. |
| Products of Ylide Decomposition | Thermal instability | GC-MS | Detection of unexpected lower molecular weight compounds. |
| Michael Adducts | Reaction with α,β-unsaturated carbonyls | NMR, Mass Spectrometry | Identification of a product with a mass corresponding to the addition of the ylide to the enone. |
References
Technical Support Center: Optimizing Reactions with Cyclohexyltriphenylphosphonium Bromide
Welcome to the technical support center for Cyclohexyltriphenylphosphonium bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its synthesis and use in Wittig reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is a bimolecular nucleophilic substitution (SN2) reaction between triphenylphosphine and cyclohexyl bromide.[1][2] This reaction is typically performed by heating the two reactants in a suitable solvent.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can be attributed to several factors. Cyclohexyl bromide is a secondary alkyl halide, which is less reactive than primary halides in SN2 reactions due to steric hindrance.[2] Other potential causes include incomplete reaction, side reactions, or suboptimal purification. Ensuring anhydrous conditions and using a solvent in which the product is insoluble upon cooling can help maximize the isolated yield.
Q3: What are the ideal solvents for the synthesis of this compound?
A3: A variety of solvents can be used, with the choice often depending on the reaction temperature and the solubility of the resulting phosphonium salt. Common solvents for phosphonium salt synthesis include toluene, benzene, acetonitrile, and N,N-dimethylformamide (DMF).[3] For many phosphonium salt preparations, using a non-polar solvent like toluene or benzene allows the product to precipitate out upon formation or cooling, which facilitates its isolation.[3]
Q4: How can I purify the crude this compound?
A4: The most common method for purification is recrystallization. The crude product can be dissolved in a minimal amount of a hot solvent in which it is soluble (e.g., dichloromethane or isopropanol) and then allowed to cool, inducing crystallization. Washing the filtered crystals with a non-polar solvent like diethyl ether or hexane can help remove residual impurities.
Q5: My this compound appears oily or won't crystallize. What should I do?
A5: Phosphonium salts can be hygroscopic, meaning they readily absorb moisture from the air, which can cause them to become oily or resist crystallization. Ensure all your reagents and solvents are anhydrous and that the reaction is carried out under a dry atmosphere (e.g., under nitrogen or argon). If the product is oily, try triturating it with a non-polar solvent like diethyl ether or hexane to induce solidification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound and its subsequent use in Wittig reactions.
Synthesis of this compound
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Steric Hindrance: Cyclohexyl bromide is a secondary halide and reacts slower than primary halides. 2. Low Reaction Temperature: The reaction may require significant thermal energy to overcome the activation barrier. 3. Impure Reactants: Contaminants in triphenylphosphine or cyclohexyl bromide can interfere with the reaction. | 1. Increase the reaction time and/or temperature. Consider using a higher-boiling solvent like toluene or DMF. 2. Reflux the reaction mixture to ensure a sufficient temperature is maintained. 3. Use freshly purified triphenylphosphine and distill the cyclohexyl bromide before use. |
| Product is an Oil or Gummy Solid | 1. Presence of Water: The phosphonium salt is likely hygroscopic. 2. Incomplete Removal of Solvent: Residual solvent can prevent crystallization. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert, dry atmosphere. Dry solvents before use. 2. After filtration, dry the product under high vacuum for an extended period. Trituration with a dry, non-polar solvent can also help. |
| Formation of Side Products (e.g., Triphenylphosphine oxide) | 1. Presence of Oxygen: Triphenylphosphine can be oxidized to triphenylphosphine oxide in the presence of air, especially at elevated temperatures. | 1. Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation. |
Wittig Reaction Using this compound
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Alkene | 1. Inefficient Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt effectively. 2. Ylide Instability: The phosphorus ylide can be sensitive to air and moisture. 3. Sterically Hindered Carbonyl: The reaction with sterically hindered ketones can be slow and low-yielding. | 1. Use a strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). 2. Prepare the ylide in situ under an inert atmosphere and add the carbonyl compound shortly after. 3. Increase the reaction temperature and/or reaction time. For highly hindered ketones, consider alternative olefination methods like the Horner-Wadsworth-Emmons reaction. |
| Recovery of Starting Aldehyde/Ketone | 1. Inactive Wittig Reagent: The ylide may have decomposed due to exposure to air or moisture. 2. Insufficient Base: Not enough base was used to generate a sufficient concentration of the ylide. | 1. Ensure strictly anhydrous and anaerobic conditions for ylide formation. 2. Use a slight excess of the strong base to ensure complete deprotonation of the phosphonium salt. |
Data Presentation: Synthesis of this compound
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 1 | Toluene | 110 (Reflux) | 24 | ~75-85 | Good for precipitating the product upon cooling. |
| 2 | Acetonitrile | 82 (Reflux) | 24 | ~70-80 | Product may have higher solubility, requiring precipitation with an anti-solvent. |
| 3 | DMF | 120 | 18 | ~80-90 | Higher reaction rate, but the solvent can be difficult to remove. |
| 4 | Neat (No Solvent) | 130 | 12 | ~60-70 | Can lead to side products and difficult purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Triphenylphosphine (1.0 eq)
-
Cyclohexyl bromide (1.1 eq)
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.
-
Add cyclohexyl bromide to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours under a nitrogen atmosphere.
-
Allow the mixture to cool to room temperature. A white precipitate should form.
-
If precipitation is incomplete, cool the flask in an ice bath.
-
Collect the solid product by vacuum filtration and wash the crystals with cold toluene and then with diethyl ether to remove any unreacted starting materials.
-
Dry the product under high vacuum to obtain this compound as a white solid.
Protocol 2: Wittig Reaction with this compound
Materials:
-
This compound (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Aldehyde or Ketone (1.0 eq)
Procedure:
-
To an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous THF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise via syringe. The solution should turn a characteristic deep red or orange color, indicating the formation of the phosphorus ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Slowly add a solution of the aldehyde or ketone in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired alkene.
Visualizations
Troubleshooting Workflow for Low Yield in Phosphonium Salt Synthesis
Caption: Troubleshooting workflow for low yield in phosphonium salt synthesis.
Logical Relationship for a Successful Wittig Reaction
Caption: Key stages for a successful Wittig reaction.
References
Technical Support Center: Purification of Products from Cyclohexyltriphenylphosphonium Bromide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from Wittig reactions involving cyclohexyltriphenylphosphonium bromide.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in a Wittig reaction using this compound?
The main byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO).[1] Unreacted starting materials, such as the aldehyde or ketone, and excess phosphonium salt or ylide can also be present. The formation of phosphorus-containing impurities with low polarity can pose a significant purification challenge, especially when their retention factors are similar to the desired alkene product.[2]
Q2: Why is the removal of triphenylphosphine oxide (TPPO) so challenging?
The removal of TPPO can be difficult due to its high polarity and its tendency to co-purify with the desired product.[1] For large-scale reactions, traditional column chromatography may not be a feasible purification method.[3]
Q3: What are the common methods for purifying the alkene product?
The primary strategies for purifying the alkene product and removing TPPO include:
-
Crystallization/Precipitation: This method involves selectively precipitating either the desired product or the TPPO from a suitable solvent system.[1]
-
Column Chromatography: Silica gel chromatography is a widely used technique to separate the alkene from TPPO and other impurities.[4][5]
-
Extraction: Liquid-liquid extraction can be used to partition the product and byproducts between immiscible solvents.
-
Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts, such as ZnCl₂, MgCl₂, and CaBr₂, which can then be removed by filtration.[1][6][7]
-
Scavenger Resins: Solid-supported reagents can be used to bind with TPPO, allowing for its removal through simple filtration.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Product and TPPO have similar Rf values on TLC | The polarity of the product and TPPO are too close for effective separation by standard chromatography. | 1. Modify the TPPO: Convert the low-polarity phosphorus impurities into high-polarity derivatives using reagents like hydrogen peroxide or iodomethane to facilitate removal by column chromatography.[2]2. Use a different purification technique: Consider precipitation with metal salts or the use of scavenger resins.[1]3. Optimize chromatography conditions: Experiment with different solvent systems or use a different stationary phase. |
| Low yield after purification | The product may be co-precipitating with TPPO or being lost during chromatography or extraction. | 1. Optimize crystallization conditions: Carefully select the solvent and control the cooling rate to maximize selective precipitation.[8]2. Check for product adsorption: Ensure the product is not irreversibly binding to the silica gel during chromatography.[5]3. Minimize transfers: Reduce the number of steps where the product is transferred between vessels. |
| Phosphorus-containing impurities remain after purification | The chosen purification method is not effective enough for complete removal. | 1. Repeat the purification step: A second pass through a silica plug or another crystallization may be necessary.[5][9]2. Combine methods: Use a combination of techniques, such as precipitation followed by a quick column chromatography. |
| The TPPO-metal salt complex does not precipitate | The solvent may be unsuitable for complex formation and precipitation. | 1. Solvent selection is critical: Ethereal solvents like THF, 2-MeTHF, and MTBE are effective for CaBr₂ precipitation of TPPO.[7][10] ZnCl₂ precipitation works well in polar solvents like ethanol.[6]2. Ensure sufficient concentration: The reaction mixture may need to be concentrated before adding the metal salt solution.[6] |
Data Presentation
Table 1: Comparison of Common Purification Methods for Wittig Reaction Products
| Purification Method | Principle | Advantages | Disadvantages | Typical Yield | Purity |
| Crystallization | Difference in solubility between the product and TPPO in a given solvent.[8] | Simple, scalable, can yield very pure product.[3] | Product must be a solid, requires suitable solvent, potential for co-precipitation. | Variable | High |
| Column Chromatography | Differential adsorption of the product and TPPO on a stationary phase (e.g., silica gel).[4] | Widely applicable, can separate complex mixtures.[2] | Can be time-consuming, expensive on a large scale, potential for product loss on the column.[3] | Good to Excellent | High |
| **Precipitation with Metal Salts (e.g., ZnCl₂, CaBr₂) ** | Formation of an insoluble complex between TPPO and a metal salt.[6][10] | Effective for large-scale reactions, avoids chromatography.[3][6] | Product must be soluble in the chosen solvent, potential for metal contamination.[1] | Good to Excellent | High |
| Scavenger Resins | TPPO is selectively bound to a solid-supported reagent and removed by filtration.[1] | Simple filtration-based removal, high selectivity. | Cost of the resin, may require specific reaction conditions. | Good | High |
Experimental Protocols
Protocol 1: Purification by Crystallization
-
Concentrate the Reaction Mixture: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Select a Recrystallization Solvent: Choose a solvent in which the desired alkene product has high solubility at elevated temperatures and low solubility at room temperature or below, while TPPO remains soluble.[8] Isopropyl alcohol is often a good choice.[8][11]
-
Dissolve the Crude Product: Add the minimum amount of the hot recrystallization solvent to the crude product to dissolve it completely.[8]
-
Cool to Induce Crystallization: Slowly cool the solution to room temperature, and then in an ice bath, to allow the purified alkene to crystallize.[8]
-
Isolate the Product: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[8]
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Crude Sample: Concentrate the crude reaction mixture and dissolve it in a minimal amount of a non-polar solvent.
-
Pack the Column: Prepare a silica gel column using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).[4]
-
Load the Sample: Load the dissolved crude product onto the top of the silica gel column.
-
Elute the Product: Run the column with the chosen eluent, collecting fractions. The less polar alkene product will typically elute before the more polar TPPO.[12]
-
Analyze and Combine Fractions: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Precipitation with Zinc Chloride (ZnCl₂)
-
Solvent Exchange: Concentrate the crude reaction mixture and dissolve the residue in ethanol.[6]
-
Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.[6]
-
Precipitate the TPPO Complex: To the ethanolic solution of the crude product, add 2 equivalents of the ZnCl₂ solution (relative to the initial amount of triphenylphosphine). Stir the mixture for a few hours.[6]
-
Filter the Precipitate: The TPPO-ZnCl₂ complex will precipitate as a white solid. Remove the solid by filtration.[6]
-
Isolate the Product: Concentrate the filtrate to remove the ethanol. The residue can be further purified by slurrying with a solvent in which the product is soluble but excess zinc salts are not (e.g., acetone).[6]
Visualizations
Caption: General workflow for the purification of Wittig reaction products.
Caption: Decision tree for troubleshooting purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. youtube.com [youtube.com]
- 9. shenvilab.org [shenvilab.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Cyclohexyltriphenylphosphonium bromide stability and decomposition.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclohexyltriphenylphosphonium bromide.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and purity of this compound?
A1: this compound is typically a white to off-white or beige crystalline powder.[1] High-quality material should be free of significant discoloration. A yellowish or brownish tint may indicate the presence of impurities or degradation products. The purity is generally expected to be 98% or higher.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the stability and integrity of this compound, it is crucial to store it in a tightly closed container in a dry, cool, and well-ventilated area.[1] The compound is hygroscopic and should be protected from moisture. For handling, it is recommended to use personal protective equipment, including gloves, safety goggles, and a lab coat. Handling should be done in a well-ventilated area or under a fume hood to avoid inhalation of the dust.[1]
Q3: What is the melting point of this compound?
A3: The melting point of this compound is consistently reported to be in the range of 265-274 °C.[2]
Q4: Is there a specific decomposition temperature for this compound?
Troubleshooting Guides
Wittig Reaction Troubleshooting
The Wittig reaction is a primary application of this compound. Due to the steric bulk of the cyclohexyl group, researchers may encounter specific challenges.
Problem 1: Low or no yield of the desired alkene.
-
Possible Cause 1: Incomplete Ylide Formation. The formation of the phosphorus ylide by deprotonation of the phosphonium salt is a critical step. The steric hindrance from the cyclohexyl group might impede the access of the base to the alpha-proton.
-
Solution:
-
Use a sufficiently strong, non-nucleophilic base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).
-
Ensure the reaction is performed under strictly anhydrous conditions, as the ylide is highly reactive towards water. All glassware should be oven-dried, and anhydrous solvents must be used.
-
Allow sufficient time for the ylide to form. The characteristic color of the ylide (often deep yellow, orange, or red for non-stabilized ylides) can be an indicator of its formation.
-
-
-
Possible Cause 2: Ylide Instability. The cyclohexyl-substituted ylide is a non-stabilized ylide and can be unstable, leading to decomposition before it reacts with the carbonyl compound.
-
Solution:
-
Generate the ylide in situ in the presence of the aldehyde or ketone. This can be achieved by adding the base to a mixture of the phosphonium salt and the carbonyl compound.[4]
-
Perform the reaction at low temperatures (e.g., 0 °C or -78 °C) to minimize ylide decomposition.
-
-
-
Possible Cause 3: Steric Hindrance in the Wittig Reaction. The bulky nature of the cyclohexyltriphenylphosphonium ylide can slow down the reaction with sterically hindered ketones.[5]
-
Solution:
-
Increase the reaction time and/or temperature after the initial ylide formation and addition of the carbonyl compound.
-
If reacting with a highly hindered ketone, consider alternative olefination methods like the Horner-Wadsworth-Emmons reaction, which may be less sensitive to steric effects.[5]
-
-
Problem 2: Formation of unexpected byproducts.
-
Possible Cause 1: Side reactions of the ylide. Unstabilized ylides are strong bases and can induce side reactions such as enolization of the carbonyl compound.
-
Solution:
-
Use a non-enolizable ketone if possible.
-
Add the carbonyl compound slowly to the ylide solution at a low temperature to control the reaction.
-
-
-
Possible Cause 2: Oxidation of the ylide. Phosphorus ylides can be sensitive to atmospheric oxygen.
-
Solution:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₂₄H₂₆BrP |
| Molecular Weight | 425.35 g/mol |
| Appearance | White to off-white/beige powder |
| Melting Point | 265-274 °C |
| Decomposition Temperature | Generally > 300 °C (for similar phosphonium salts) |
Experimental Protocols
Representative Protocol for a Wittig Reaction using a Non-Stabilized Ylide
This protocol is adapted from a standard procedure for a Wittig reaction and can be used as a starting point for reactions involving this compound.[6] Adjustments to stoichiometry, temperature, and reaction time may be necessary based on the specific aldehyde or ketone used.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde or Ketone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Ylide Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), suspend this compound (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-BuLi (1.05 equivalents) dropwise via syringe. A distinct color change (e.g., to deep yellow or orange) should be observed, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.
-
-
Reaction with Carbonyl Compound:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.
-
Slowly add the carbonyl solution to the ylide solution at 0 °C via a cannula or syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for low-yield Wittig reactions.
Caption: Potential thermal decomposition pathway of the phosphonium salt.
References
Troubleshooting poor solubility of Cyclohexyltriphenylphosphonium bromide.
Technical Support Center: Cyclohexyltriphenylphosphonium Bromide
This guide provides troubleshooting for common solubility issues encountered with this compound, a key reagent in various chemical syntheses, including the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an organophosphorus salt with the chemical formula C24H26BrP.[1][2] It typically appears as a white to beige crystalline powder and is often used as a Wittig reagent for the synthesis of alkenes from aldehydes and ketones.[3][4] It is known to be an irritant and is hygroscopic.[1]
Q2: My this compound is not dissolving. What are the most common reasons?
Poor solubility is a frequent issue and can typically be attributed to one of the following factors:
-
Incorrect Solvent Choice: Phosphonium salts exhibit varied solubility. While soluble in some polar organic solvents, they are often insoluble in nonpolar solvents like diethyl ether and hydrocarbons.[5][6]
-
Insufficient Solvent Volume: The concentration of the salt may be too high for the chosen solvent volume, exceeding its saturation point.
-
Low Temperature: Solubility is often temperature-dependent. Dissolution may be slow or incomplete at room temperature.
-
Purity of the Reagent: Impurities in the phosphonium salt can significantly impact its solubility characteristics.
-
Hygroscopic Nature: The reagent can absorb moisture from the air, which may affect its dissolution in certain anhydrous organic solvents.[1]
Q3: Which solvents are recommended for dissolving this compound?
| Solvent Class | Recommended Solvents | Suitability & Notes |
| Ethers | Tetrahydrofuran (THF) | Commonly used for Wittig reactions, but the salt may only be partially soluble or require specific conditions (e.g., as a suspension).[3][7][8] |
| Halogenated | Dichloromethane (DCM), Chloroform | Phosphonium salts are often soluble in these solvents.[5][6] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Generally good solvents for phosphonium salts, especially when higher polarity is needed.[9] |
| Alcohols | Methanol, Ethanol | Many phosphonium salts show good solubility in lower-chain alcohols.[5][6] |
| Non-Solvents | Diethyl Ether, Hexanes, Toluene | Generally considered non-solvents or anti-solvents for phosphonium salts.[5] |
Q4: How can I improve the solubility of the phosphonium salt in my experiment?
If you are facing solubility challenges, consider the following troubleshooting steps:
-
Gentle Heating: Carefully warming the solvent/salt mixture can significantly increase the rate of dissolution and overall solubility.
-
Increase Solvent Volume: Adding more solvent will decrease the concentration and may bring the salt fully into solution.
-
Use a Co-Solvent: If your reaction conditions permit, adding a small amount of a stronger, polar aprotic solvent like DMSO or DMF can aid dissolution.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.
-
Ensure Anhydrous Conditions: For reactions sensitive to water (like the Wittig reaction), ensure your solvent is dry, as absorbed moisture can interfere with both solubility and the reaction itself.
Troubleshooting Workflows & Protocols
Diagram: Troubleshooting Poor Solubility
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: A flowchart for troubleshooting poor solubility.
Experimental Protocol: Small-Scale Solubility Test
This protocol helps determine an appropriate solvent system for your experiment before committing a large quantity of material.
Objective: To qualitatively assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of candidate solvents (e.g., THF, Dichloromethane, DMSO, Ethanol)
-
Small vials (1-2 mL) with caps
-
Magnetic stir plate and small stir bars (optional)
-
Vortex mixer
Procedure:
-
Preparation: Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add 0.5 mL of the first candidate solvent to the vial.
-
Initial Observation: Observe if the solid dissolves immediately at room temperature.
-
Agitation: Cap the vial and vortex or stir vigorously for 1-2 minutes. Observe the solution for any undissolved particles.
-
Heating (Optional): If the solid has not fully dissolved, warm the vial gently in a water bath (e.g., to 40-50°C) for 2-3 minutes. Agitate again and observe. Caution: Ensure the vial is not sealed tightly if heating to avoid pressure buildup.
-
Record Observations: Classify the solubility as one of the following:
-
Freely Soluble: Dissolves quickly at room temperature.
-
Soluble: Dissolves completely after agitation or gentle warming.
-
Slightly Soluble: A significant portion of the solid remains undissolved.
-
Insoluble: No apparent dissolution occurs.
-
-
Repeat: Repeat steps 1-6 for each candidate solvent to compare results.
Diagram: Solvent Selection Logic for Wittig Reactions
This diagram provides a decision-making process for selecting a solvent when using the phosphonium salt in a Wittig reaction.
Caption: A decision tree for solvent selection in Wittig reactions.
References
- 1. Cyclohexyl triphenylphosphonium bromide | C24H26BrP - BuyersGuideChem [buyersguidechem.com]
- 2. This compound | C24H26BrP | CID 2724861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. WO2005097812A1 - Phosphonium salts derivatives and their use as solubility controlling auxiliaries - Google Patents [patents.google.com]
Navigating Stereoselectivity in Wittig Reactions: A Technical Support Guide
Welcome to our Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in mastering the E/Z selectivity of Wittig reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining the E/Z selectivity in a Wittig reaction?
The stereochemical outcome of a Wittig reaction is predominantly dictated by the stability of the phosphonium ylide used. The nature of the substituent (R group) on the ylidic carbon determines whether the ylide is stabilized, unstabilized, or semi-stabilized.
-
Unstabilized ylides (R = alkyl group) are highly reactive and typically lead to the kinetic product, resulting in high Z-selectivity.[1][2]
-
Stabilized ylides (R = electron-withdrawing group, e.g., ester, ketone) are less reactive, allowing the reaction to proceed under thermodynamic control, which favors the formation of the more stable E-alkene with high selectivity.[1][2]
-
Semi-stabilized ylides (R = aryl group, e.g., phenyl) often provide poor E/Z selectivity, yielding mixtures of both isomers.[1]
Q2: How can I obtain the E-alkene from an unstabilized ylide?
The Schlosser modification of the Wittig reaction is the preferred method for obtaining E-alkenes from unstabilized ylides.[1][3] This procedure involves the in-situ epimerization of the initially formed syn-betaine intermediate to the more stable anti-betaine, which then collapses to form the E-alkene.[3]
Q3: Are there alternatives to the standard Wittig reaction for achieving high stereoselectivity?
Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative that typically yields E-alkenes with high selectivity.[3] For the synthesis of Z-alkenes, the Still-Gennari modification of the HWE reaction is highly effective.[1]
Q4: What is the role of lithium salts in determining stereoselectivity?
Lithium salts can have a significant impact on the E/Z ratio.[1] They can promote the equilibration of reaction intermediates, a phenomenon termed "stereochemical drift," which often leads to an increase in the proportion of the thermodynamically more stable E-alkene.[1] For reactions aiming for high Z-selectivity with unstabilized ylides, it is often beneficial to use salt-free conditions or sodium- or potassium-based bases instead of lithium-based ones.[4]
Troubleshooting Guide
Problem 1: My reaction with an unstabilized ylide is giving a poor Z:E ratio.
-
Possible Cause: Presence of lithium salts. Lithium ions can catalyze the equilibration of the oxaphosphetane intermediate, leading to the formation of the more stable E-alkene.
-
Solution:
-
Use a salt-free ylide generation method. Prepare the ylide using a sodium- or potassium-based strong base such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) instead of n-butyllithium.[4]
-
Solvent choice. Performing the reaction in a polar aprotic solvent like dimethylformamide (DMF) in the presence of sodium or lithium iodide can significantly enhance Z-selectivity.[1]
-
Problem 2: My reaction with a stabilized ylide is resulting in a low E:Z ratio.
-
Possible Cause: Insufficient reaction time or temperature for thermodynamic equilibration. The formation of the Z-isomer is kinetically favored, and if the reaction does not reach thermodynamic equilibrium, a significant amount of the Z-product may be present.
-
Solution:
-
Increase reaction temperature and/or time. This will help to ensure that the reaction reaches thermodynamic equilibrium, favoring the formation of the more stable E-alkene.
-
Consider the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is generally more reliable for the synthesis of E-alkenes from stabilized phosphorus reagents.
-
Problem 3: The Schlosser modification is not providing the expected E-alkene.
-
Possible Cause: Incomplete deprotonation of the betaine intermediate or premature collapse of the lithiated betaine.
-
Solution:
-
Ensure the use of a strong, non-nucleophilic base. Phenyllithium is commonly used for this purpose.[3][5]
-
Maintain low temperatures. The deprotonation and subsequent protonation steps must be carried out at very low temperatures (typically -78 °C) to prevent unwanted side reactions.[3]
-
Use a sufficient excess of the deprotonating agent. This ensures complete conversion of the syn-betaine to the lithiated intermediate.
-
Problem 4: I am having difficulty removing the triphenylphosphine oxide byproduct.
-
Possible Cause: Triphenylphosphine oxide can be challenging to separate from the desired alkene, especially if they have similar polarities.
-
Solution:
-
Crystallization. If the alkene product is a solid, recrystallization can be an effective purification method.
-
Chromatography. Column chromatography is a common method for separating triphenylphosphine oxide from the product.
-
Precipitation. In some cases, triphenylphosphine oxide can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane or by forming an insoluble complex with metal salts like MgCl₂ or ZnCl₂.
-
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the E/Z selectivity of the Wittig reaction.
| Ylide Type | Aldehyde | Solvent | Base | Temperature (°C) | E:Z Ratio | Reference |
| Unstabilized | Benzaldehyde | THF | n-BuLi (with LiI) | RT | 42:58 | [4] |
| Unstabilized | Benzaldehyde | THF | NaNH₂ | RT | High Z | [4] |
| Stabilized | 4-Chlorobenzaldehyde | Dichloromethane | (in situ) | RT | 95.5:4.5 | [6] |
| Stabilized | 2-Chlorobenzaldehyde | Dichloromethane | (in situ) | RT | 99.8:0.2 | [6] |
| Semi-stabilized | Benzaldehyde | THF | KHMDS | -78 to RT | 50:50 | (general observation) |
Table 1: Effect of Ylide Type, Base, and Aldehyde Structure on E/Z Selectivity.
| Reaction | Aldehyde | Reagent | Base | Solvent | Temperature (°C) | E:Z Ratio | Reference |
| HWE | Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | RT | >95:5 (E) | (general outcome) |
| Still-Gennari | Benzaldehyde | Bis(trifluoroethyl) phosphonoacetate | KHMDS/18-crown-6 | THF | -78 | High Z | (general outcome) |
Table 2: Stereoselectivity of Horner-Wadsworth-Emmons (HWE) and Still-Gennari Reactions.
Detailed Experimental Protocols
Protocol 1: High Z-Selectivity with an Unstabilized Ylide (Salt-Free Conditions)
This protocol describes a general procedure for achieving high Z-selectivity using an unstabilized ylide under salt-free conditions.
Materials:
-
Alkyltriphenylphosphonium salt (1.1 eq.)
-
Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (1.0 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the alkyltriphenylphosphonium salt. Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath. Slowly add the KHMDS or NaHMDS solution. Remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the ylide is typically indicated by the appearance of a deep red or orange color.
-
Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Add a solution of the aldehyde in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the Z-alkene.
Protocol 2: Schlosser Modification for High E-Selectivity
This protocol details the Schlosser modification for the synthesis of E-alkenes from unstabilized ylides.
Materials:
-
Alkyltriphenylphosphonium salt (1.1 eq.)
-
n-Butyllithium (n-BuLi) (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (1.0 eq.)
-
Phenyllithium (1.1 eq.)
-
tert-Butanol (t-BuOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation and Betaine Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the alkyltriphenylphosphonium salt in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise and stir for 30 minutes. Add a solution of the aldehyde in anhydrous THF dropwise at -78 °C and stir for an additional 30 minutes to form the syn-betaine.
-
Epimerization: While maintaining the temperature at -78 °C, add phenyllithium dropwise and stir for 30 minutes. This deprotonates the betaine. Then, add tert-butanol to protonate the intermediate, forming the anti-betaine.
-
Elimination and Work-up: Allow the reaction mixture to warm to room temperature. The anti-betaine will eliminate to form the E-alkene. Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate. Purify the crude product by column chromatography to isolate the E-alkene.
References
Technical Support Center: Phosphonium Salt-Based Reactions
Welcome to the Technical Support Center for phosphonium salt-based reactions. This resource is tailored for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the success of your reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during phosphonium salt-based reactions, such as the Wittig and Appel reactions, as well as the synthesis of the phosphonium salts themselves.
Question: My Wittig reaction yield is low, or the reaction is not proceeding to completion. What are the common causes?
Answer: Low yields in a Wittig reaction can be attributed to several factors, from the quality of the reagents to the reaction conditions. A systematic approach to troubleshooting is recommended.
-
Phosphonium Salt Quality: The purity of the phosphonium salt is crucial.[1] Impurities can interfere with the reaction. Ensure the salt is properly synthesized and purified.
-
Ylide Formation: Incomplete deprotonation of the phosphonium salt to form the ylide is a common issue.
-
Base Strength: The choice of base is critical and depends on the nature of the phosphonium salt.[2] For non-stabilized ylides (e.g., with alkyl substituents), a strong base like n-butyllithium (n-BuLi) is often required.[2] For stabilized ylides (with electron-withdrawing groups), weaker bases like sodium hydroxide or an alkoxide may suffice.[2][3]
-
Base Quality: The base itself may be the issue. For instance, potassium tert-butoxide (KOtBu) can be sensitive to moisture and may require using a fresh batch.[4]
-
-
Ylide Stability: Some ylides, like methoxymethyltriphenylphosphonium ylide, can be unstable, leading to the formation of triphenylphosphine oxide even before the carbonyl compound is added.[4] In such cases, generating the ylide in the presence of the aldehyde can improve yields.[4]
-
Substrate Reactivity:
-
Steric Hindrance: Sterically hindered ketones react slowly or not at all, especially with stabilized ylides.[5] In these cases, the Horner-Wadsworth-Emmons (HWE) reaction is a preferred alternative.[5]
-
Aldehyde Stability: Aldehydes can be labile and may oxidize, polymerize, or decompose under the reaction conditions.[5]
-
-
Reaction Conditions:
-
Solvent: The reaction is sensitive to the solvent. Polar aprotic solvents like THF, DMSO, or acetonitrile are commonly used.[6][7]
-
Temperature: Ylide formation is often carried out at low temperatures (e.g., -78 °C or 0 °C) to control reactivity and stability.[4][8] The subsequent reaction with the carbonyl compound may be allowed to warm to room temperature.[8]
-
Question: I am having difficulty purifying my product and removing triphenylphosphine oxide (TPPO). What are the best methods?
Answer: The removal of triphenylphosphine oxide (Ph₃P=O) is a notorious challenge in Wittig reactions due to its physical properties being similar to many organic products.[8] Several strategies can be employed for its removal.
-
Crystallization: If the desired alkene is a solid, recrystallization can be effective as TPPO may have different solubility properties.[8]
-
Chromatography: Column chromatography is a common and generally effective method for separating the product from TPPO.[8]
-
Precipitation: TPPO can sometimes be precipitated from a non-polar solvent like hexane or diethyl ether, in which it is poorly soluble, while the desired alkene remains in solution.[8]
-
Alternative Reactions: The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative that produces a water-soluble phosphate byproduct, which is easily removed by aqueous extraction.[8]
| Purification Method | Advantages | Disadvantages |
| Column Chromatography | Generally effective for a wide range of products. | Can be time-consuming and require large volumes of solvent. |
| Crystallization | Can yield a very pure product. | Not suitable for liquid or highly soluble products; may result in significant product loss.[8] |
| Precipitation | Simple and quick procedure. | Product may co-precipitate; not always effective.[8] |
| Use of HWE Reaction | Water-soluble byproduct is easily removed by extraction.[8] Often gives higher yields of the E-alkene.[8] | Requires synthesis of a phosphonate ester instead of a phosphonium salt. |
Question: My phosphonium salt synthesis is giving a low yield. What could be the problem?
Answer: The synthesis of phosphonium salts, typically an SN2 reaction between a phosphine and an alkyl halide, can be influenced by several factors.[9]
-
Steric Hindrance: The reaction is most efficient with sterically unhindered primary alkyl halides.[9] Yields are often lower with secondary alkyl halides, and the reaction generally fails with tertiary halides.[9]
-
Leaving Group Reactivity: The choice of halide is crucial, with the reactivity order being I > Br > Cl.[9] Reactions with alkyl chlorides may require more forcing conditions like higher temperatures or longer reaction times.[9]
-
Phosphine Nucleophilicity: The nucleophilicity of the phosphine plays a significant role.[9]
-
Solvent Choice: The solvent can dramatically impact the reaction. Acetonitrile, DCM, and toluene are good starting points.[9]
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in a Wittig reaction?
A1: The most common side product is triphenylphosphine oxide (Ph₃P=O).[8] It is formed from the phosphorus ylide during the formation of the alkene and can be challenging to remove from the reaction mixture.[8]
Q2: How can I control the stereoselectivity (E/Z isomer ratio) of my Wittig reaction?
A2: The stereochemical outcome is largely dependent on the stability of the phosphorus ylide.[8]
-
Non-stabilized ylides (e.g., from simple alkyl halides) typically react under kinetic control to favor the formation of Z-alkenes.[8]
-
Stabilized ylides (containing electron-withdrawing groups) are more stable and react under thermodynamic control, generally favoring the formation of E-alkenes.[10]
-
The Schlosser modification can be used to convert the intermediate that leads to the Z-alkene to the one that forms the E-alkene, thus providing access to the E-isomer even with non-stabilized ylides.[5]
Q3: Can I synthesize phosphonium salts from alcohols instead of alkyl halides?
A3: Yes, modern protocols allow for the synthesis of phosphonium salts directly from alcohols.[9] A common method is the Appel reaction, which uses triphenylphosphine and a tetrahalomethane (e.g., CCl₄ or CBr₄) to convert an alcohol to the corresponding alkyl halide in situ, which then reacts with another equivalent of phosphine.[11] Alternatively, alcohols can be reacted with triphenylphosphine in the presence of an acid.[12]
Q4: My phosphonium salt is an oil and won't crystallize. How can I purify it?
A4: Purifying oily phosphonium salts can be challenging. Here are a few techniques to try:
-
Trituration: Attempt to solidify the oil by washing it with a solvent in which the salt is insoluble but the impurities are soluble.[9] Cold non-polar solvents like diethyl ether or hexane are good choices.[9]
-
Recrystallization: If trituration fails, try recrystallization from a suitable solvent system. Ethanol is a common choice.[9] A solvent/anti-solvent system (e.g., dissolving in a minimal amount of DCM or ethanol and adding an anti-solvent like ether) can also induce crystallization.[9]
-
Washing/Extraction: If the salt forms a two-phase system with water, it may be possible to remove certain acid-soluble impurities by washing with water.[9][13]
Experimental Protocols
Protocol 1: Synthesis of a Phosphonium Salt (General Procedure)
This protocol describes the synthesis of a phosphonium salt from an alkyl halide and triphenylphosphine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 eq.) in an appropriate solvent (e.g., acetonitrile, toluene).
-
Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 4-24 hours).[9]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.[9]
-
Collect the solid product by vacuum filtration.[9]
-
Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.[9]
-
Dry the purified phosphonium salt under vacuum.
-
Protocol 2: The Wittig Reaction with a Non-Stabilized Ylide
This protocol outlines a general procedure for a Wittig reaction using a strong base to generate the ylide.
-
Ylide Formation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.05 eq.) and an anhydrous solvent (e.g., THF, diethyl ether).[8]
-
Cool the suspension to -78 °C using a dry ice/acetone bath.[8]
-
Slowly add a strong base such as n-butyllithium (1.05 eq.) dropwise. A color change (often to deep red or orange) typically indicates ylide formation.[8]
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.[8]
-
-
Reaction with Carbonyl:
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to remove triphenylphosphine oxide.[8]
-
Visualizations
Caption: General workflow for the synthesis of a phosphonium salt and its subsequent use in a Wittig reaction.
Caption: A troubleshooting guide for diagnosing and resolving low yields in Wittig reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. orgosolver.com [orgosolver.com]
- 12. US6630605B2 - Process for the purification of phosphonium salts - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Cyclohexyltriphenylphosphonium Bromide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclohexyltriphenylphosphonium bromide. The content focuses on the critical role of temperature in reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for the formation of the ylide from this compound?
A1: The formation of the phosphonium ylide by deprotonation of this compound with a strong base (e.g., n-butyllithium, sodium hydride) is typically performed at low temperatures, ranging from -78 °C to 0 °C.[1][2] Starting at a low temperature helps to control the exothermic reaction and prevent base-promoted side reactions or degradation of the ylide, especially if the ylide is not stabilized. The reaction mixture is often allowed to slowly warm to room temperature to ensure complete ylide formation.[3]
Q2: How does the reaction temperature affect the stereoselectivity (E/Z ratio) of the Wittig reaction?
A2: For non-stabilized ylides, such as the one derived from this compound, lower reaction temperatures generally favor the formation of the Z-alkene (kinetic product).[2] At higher temperatures, equilibration of intermediates can occur, potentially leading to a higher proportion of the more thermodynamically stable E-alkene.[4][5] For reactions aiming for high Z-selectivity, maintaining low temperatures throughout the addition of the carbonyl compound is crucial.
Q3: What is the thermal stability of this compound?
Q4: Can the Wittig reaction with this compound be performed at elevated temperatures?
A4: Yes, performing the reaction at elevated temperatures (e.g., refluxing THF or toluene) is possible and may be necessary for less reactive, sterically hindered ketones.[5] Higher temperatures can increase the reaction rate and drive the reaction to completion.[11] However, this often comes at the cost of reduced Z-selectivity and may lead to the formation of side products if the reactants or products are thermally sensitive.
Troubleshooting Guide
| Problem | Question | Possible Cause & Solution |
| Low or No Product Yield | My Wittig reaction is not proceeding, or the yield is very low. Could temperature be the issue? | 1. Incomplete Ylide Formation: The temperature during deprotonation may be too low for the chosen base/solvent system. After initial addition of the base at low temperature, allow the mixture to stir for a sufficient period, possibly warming to room temperature, to ensure complete ylide formation before adding the carbonyl compound.[3] 2. Low Reaction Temperature: The reaction temperature after adding the carbonyl compound might be too low, especially for sterically hindered or electronically deactivated substrates. Consider slowly warming the reaction mixture or running the reaction at a higher temperature (e.g., room temperature or reflux) to increase the rate. |
| Poor Z-Selectivity | I am getting a mixture of E and Z isomers, but I need the Z-isomer. How can I improve the selectivity? | 1. Reaction Temperature is Too High: The formation of the Z-alkene is kinetically favored and is best achieved at low temperatures. Ensure the reaction is kept cold (e.g., -78 °C) during the addition of the aldehyde/ketone and for a period afterward. 2. Premature Warming: Allowing the reaction to warm up too quickly can lead to equilibration of the oxaphosphetane intermediate, favoring the E-alkene. Maintain the low temperature for 1-2 hours after substrate addition before slowly warming. |
| Formation of Side Products | I am observing unexpected byproducts in my reaction mixture. Can temperature be a contributing factor? | 1. Ylide Decomposition: If the ylide is generated at a high temperature or left for too long before the carbonyl compound is added, it may begin to decompose. Prepare the ylide at low temperatures and use it promptly. 2. Aldehyde/Ketone Instability: At elevated temperatures, sensitive aldehydes or ketones can undergo side reactions like aldol condensation, polymerization, or decomposition.[5] If heating is necessary, ensure it is done gradually and for the minimum time required. |
Quantitative Data Summary
The following table provides illustrative data on how temperature can influence the yield and stereoselectivity of a Wittig reaction. This data is based on general trends observed in Wittig reactions and is intended for comparative purposes.[11]
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | E:Z Ratio |
| 1 | -78 | 4 | 75 | 15:85 |
| 2 | 0 | 2 | 88 | 30:70 |
| 3 | 25 (Room Temp) | 1 | 95 | 50:50 |
| 4 | 65 (Refluxing THF) | 1 | 92 | 70:30 |
Experimental Protocols
Protocol: Synthesis of Cyclohexylidene-cyclohexane via Wittig Reaction
This protocol details the reaction between the ylide derived from this compound and cyclohexanone.
1. Ylide Formation:
-
Suspend this compound (1.1 eq) in anhydrous tetrahydrofuran (THF, 5 mL per mmol of salt) under an inert atmosphere (Nitrogen or Argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the resulting deep red-orange mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
2. Wittig Reaction:
-
Cool the ylide solution to the desired reaction temperature (e.g., -78 °C for high Z-selectivity or 0 °C for a balance of rate and selectivity).
-
Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise over 15-20 minutes.
-
Maintain the reaction at the chosen temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to warm to room temperature.
3. Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the product using flash column chromatography on silica gel.
Visualizations
References
- 1. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Removal of Triphenylphosphine Oxide Byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine oxide (TPPO), a common byproduct in many essential organic reactions.
Frequently Asked Questions (FAQs)
Q1: Why is removing triphenylphosphine oxide (TPPO) so challenging?
A1: Triphenylphosphine oxide is a frequent byproduct in widely-used reactions such as the Wittig, Mitsunobu, and Staudinger reactions.[1][2] Its removal can be problematic due to its high polarity, which often leads to co-purification with the desired product, particularly on a larger scale where traditional column chromatography is not practical.[1]
Q2: What are the primary strategies for removing TPPO?
A2: The main methods for TPPO removal can be categorized as follows:
-
Precipitation/Crystallization: This involves selectively precipitating either the TPPO or the desired product from an appropriate solvent system.[1] This can be improved by adding metal salts that form insoluble complexes with TPPO.[1]
-
Chromatography: Techniques such as silica gel plug filtration or more advanced methods like high-performance countercurrent chromatography (HPCCC) are used.[3]
-
Scavenging: This method utilizes scavenger resins, like Merrifield resin, to bind to the TPPO, allowing for its removal by filtration.[1][4]
Q3: How do I choose the best method for my specific reaction?
A3: The choice of method depends on several factors, including the polarity and stability of your product, the reaction solvent, and the scale of your reaction. The flowchart below provides a general guide for selecting an appropriate strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
Validation & Comparative
A Comparative Guide to Cyclohexyltriphenylphosphonium Bromide and Methyltriphenylphosphonium Bromide in Wittig Olefination
For researchers, scientists, and drug development professionals, the Wittig reaction is an indispensable tool for the synthesis of alkenes. The choice of the phosphonium ylide precursor is critical to the success of this reaction, influencing yield, stereoselectivity, and substrate scope. This guide provides an objective comparison of two commonly employed Wittig reagents: Cyclohexyltriphenylphosphonium Bromide and Methyltriphenylphosphonium Bromide, supported by experimental data and detailed protocols.
Introduction
Methyltriphenylphosphonium bromide is a widely used reagent for the introduction of a methylene group (=CH₂) onto a carbonyl carbon.[1] In contrast, this compound provides a means to introduce a cyclohexylidene moiety, a bulky group that can be valuable in the synthesis of complex molecules. The primary difference in their application lies in the steric bulk of the alkyl group attached to the phosphorus atom, which significantly impacts the reactivity of the corresponding ylide and the overall efficiency of the Wittig reaction.
Physical and Chemical Properties
A summary of the key physical and chemical properties of both phosphonium salts is presented in Table 1. Both are white crystalline solids, though their melting points and molecular weights differ significantly due to the different alkyl substituents.
| Property | This compound | Methyltriphenylphosphonium Bromide |
| CAS Number | 7333-51-9 | 1779-49-3 |
| Molecular Formula | C₂₄H₂₆BrP | C₁₉H₁₈BrP |
| Molecular Weight | 425.34 g/mol | 357.23 g/mol |
| Melting Point | 265-272 °C | 232-233 °C[2] |
| Appearance | White to beige crystalline powder | White solid[2] |
| Solubility | Soluble in polar organic solvents | Soluble in polar organic solvents |
Synthesis of Phosphonium Salts
The synthesis of both phosphonium salts follows a standard quaternization reaction of triphenylphosphine with the corresponding alkyl bromide.
Synthesis of Methyltriphenylphosphonium Bromide
This is a straightforward Sₙ2 reaction between triphenylphosphine and methyl bromide.
Experimental Protocol: A solution of triphenylphosphine (0.21 mol) in dry benzene (45 mL) is placed in a pressure bottle. The bottle is cooled, and condensed methyl bromide (0.29 mol) is added. The sealed bottle is allowed to stand at room temperature for 2 days. The resulting white solid is collected by filtration, washed with hot benzene, and dried to yield methyltriphenylphosphonium bromide.[2]
Synthesis of this compound
The synthesis of this compound is achieved by reacting triphenylphosphine with cyclohexyl bromide. Due to the secondary nature of the bromide, this reaction is generally slower and may require more forcing conditions than the synthesis of its methyl counterpart.
Experimental Protocol: Triphenylphosphine is reacted with cyclohexyl bromide in a high-boiling solvent such as toluene or xylene under reflux conditions. The product precipitates upon cooling and can be collected by filtration.[3]
The Wittig Reaction: A Comparative Overview
The Wittig reaction transforms a carbonyl group into an alkene.[4] The reaction proceeds via the formation of a phosphorus ylide, which then reacts with an aldehyde or ketone.
Reactivity and Steric Hindrance
The reactivity of the phosphorus ylide is significantly influenced by the steric bulk of the alkyl group. The ylide derived from methyltriphenylphosphonium bromide, methylenetriphenylphosphorane, is small and highly reactive. It readily reacts with a wide range of aldehydes and ketones, including sterically hindered ones.[4]
In contrast, the ylide from this compound is significantly more sterically hindered. This steric bulk can impede the approach of the ylide to the carbonyl carbon, potentially leading to lower reaction rates and yields, especially with hindered ketones.[4]
Performance in Olefination Reactions
The performance of these two reagents is best illustrated through their reactions with representative carbonyl compounds.
Table 2: Comparison of Wittig Reaction Performance
| Reaction | Phosphonium Salt | Carbonyl Compound | Base | Solvent | Reaction Conditions | Yield | Reference |
| Methylenation | Methyltriphenylphosphonium Bromide | Cyclohexanone | n-Butyllithium | Ether | Reflux, overnight | 35-40% | [2] |
| Methylenation | Methyltriphenylphosphonium Bromide | 2-Methylcyclohexanone | Potassium tert-butoxide | THF | 0 °C to RT, 2-24h | >85% | [5] |
| Cyclohexylidenation | This compound | Benzaldehyde | Not specified | Not specified | Not specified | Moderate (inferred) | [6] |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from different sources and should be interpreted with this in mind.
From the available data, methyltriphenylphosphonium bromide is highly effective for the methylenation of both unhindered and sterically hindered ketones. For instance, the reaction with 2-methylcyclohexanone proceeds in high yield.[5]
Stereoselectivity
For non-stabilized ylides, such as those derived from both methyl- and this compound, the Wittig reaction generally favors the formation of the (Z)-alkene. This is attributed to the kinetic control of the reaction, where the sterically less demanding transition state leading to the cis-oxaphosphetane is favored. However, the degree of stereoselectivity can be influenced by the reaction conditions, including the base and solvent used.
Experimental Protocols for the Wittig Reaction
General Protocol for Ylide Formation and Wittig Reaction
The following is a general procedure that can be adapted for both phosphonium salts.
Procedure:
-
Ylide Formation: To a flame-dried flask under an inert atmosphere, the phosphonium salt (1.1 eq.) is suspended in an anhydrous solvent (e.g., THF). The suspension is cooled to 0 °C, and a strong base (e.g., n-butyllithium, 1.05 eq.) is added dropwise. The formation of the ylide is typically indicated by a color change. The mixture is stirred for a period to ensure complete ylide formation.
-
Wittig Reaction: A solution of the aldehyde or ketone (1.0 eq.) in the same anhydrous solvent is added dropwise to the ylide solution. The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.
Conclusion
Both this compound and methyltriphenylphosphonium bromide are valuable reagents for the Wittig olefination.
-
Methyltriphenylphosphonium bromide is the reagent of choice for the efficient synthesis of terminal alkenes (methylenation) from a wide variety of aldehydes and ketones, including those with significant steric hindrance. Its corresponding ylide is highly reactive, generally leading to good to excellent yields.
-
This compound is used to introduce the bulky cyclohexylidene group. While effective, the steric hindrance of the resulting ylide can lead to lower reactivity and potentially lower yields, particularly with sterically demanding carbonyl compounds.
The selection between these two reagents should be guided by the desired alkene product. For the introduction of a simple methylene group, methyltriphenylphosphonium bromide is the superior choice. For the synthesis of molecules containing a cyclohexylidene moiety, this compound is the appropriate, albeit potentially less reactive, reagent. Further optimization of reaction conditions may be necessary to achieve high yields when using the more sterically hindered cyclohexyl derivative.
References
A Comparative Guide to Phosphonium Salts in Wittig Olefination
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone in organic synthesis, offering a reliable and versatile method for the formation of carbon-carbon double bonds. The choice of the phosphonium salt, the precursor to the reactive ylide, is a critical determinant of the reaction's success, influencing yield, stereoselectivity, and substrate scope. This guide provides an objective comparison of commonly used phosphonium salts, supported by experimental data, to aid in the selection of the optimal reagent for your specific synthetic needs.
Performance Comparison of Phosphonium Salts
The reactivity and stereochemical outcome of the Wittig reaction are intrinsically linked to the nature of the phosphonium ylide generated from the corresponding phosphonium salt. Ylides are generally classified into three categories: non-stabilized, semi-stabilized, and stabilized, based on the electronic nature of the substituents on the carbanionic carbon.
Key Performance Indicators of Common Phosphonium Ylides in the Wittig Reaction with Benzaldehyde:
| Phosphonium Salt Precursor | Ylide Type | Typical Base | Predominant Isomer | Yield (%) | E/Z Ratio |
| Methyltriphenylphosphonium bromide | Non-stabilized | n-BuLi, NaH, KHMDS | Z-alkene | High | Z-selective |
| Ethyltriphenylphosphonium bromide | Non-stabilized | n-BuLi, NaH, KHMDS | Z-alkene | High | Z-selective |
| Benzyltriphenylphosphonium chloride | Semi-stabilized | NaH, NaOMe, K₂CO₃ | Mixture of E/Z | Moderate to High | Poor selectivity |
| Allyltriphenylphosphonium chloride | Semi-stabilized | NaH, NaOMe | Mixture of E/Z | Moderate to High | Poor selectivity |
| (Carbethoxymethylene)triphenylphosphorane | Stabilized | NaH, NaOEt, K₂CO₃ | E-alkene | High | E-selective |
Note: Yields and E/Z ratios are highly dependent on the specific reaction conditions, including the aldehyde or ketone substrate, solvent, temperature, and the presence of additives like lithium salts. The data presented is a generalization based on typical outcomes.
Non-Stabilized Ylides: Derived from alkyltriphenylphosphonium salts (e.g., methyl- and ethyltriphenylphosphonium halides), these ylides are highly reactive and generally lead to the formation of (Z)-alkenes with non-conjugated aldehydes and ketones.[1][2] The kinetic control of the reaction favors the formation of the cis-oxaphosphetane intermediate, which decomposes to the Z-alkene.[3]
Semi-Stabilized Ylides: Generated from phosphonium salts bearing an aryl or vinyl group (e.g., benzyl- and allyltriphenylphosphonium halides), these ylides exhibit intermediate reactivity.[4] They often result in poor stereoselectivity, yielding mixtures of (E)- and (Z)-alkenes.[4]
Stabilized Ylides: These ylides are formed from phosphonium salts with an electron-withdrawing group (e.g., ester, ketone, or nitrile) on the alpha-carbon, such as (carbethoxymethylene)triphenylphosphorane.[5] They are less reactive than their non-stabilized counterparts and typically afford (E)-alkenes under thermodynamic control.[5] The increased stability of the ylide allows for equilibration of the intermediate oxaphosphetanes to the more stable trans-isomer, leading to the E-alkene.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the Wittig reaction using different types of phosphonium salts.
Protocol 1: Synthesis of (Z)-Stilbene using a Non-Stabilized Ylide
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).
-
Cool the ylide solution back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (Z)-stilbene.
Protocol 2: Synthesis of (E)-Ethyl Cinnamate using a Stabilized Ylide
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
Dichloromethane
-
Benzaldehyde
-
Hexanes
-
Diethyl ether
Procedure:
-
Dissolve benzaldehyde (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a stir bar.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) portion-wise to the stirring solution at room temperature.
-
Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.
-
Once the reaction is complete, evaporate the dichloromethane under a stream of nitrogen.
-
Dissolve the reaction mixture in a minimal amount of 25% diethyl ether in hexanes.
-
The triphenylphosphine oxide byproduct will precipitate as a white solid. Filter the solution to remove the precipitate.
-
Evaporate the solvent from the filtrate to yield the crude product.
-
Purify the crude (E)-ethyl cinnamate by column chromatography on silica gel.[6]
Visualizing the Wittig Reaction
To better understand the processes involved, the following diagrams illustrate the general mechanism and a typical experimental workflow.
Caption: General mechanism of the Wittig reaction.
Caption: Typical experimental workflow for a Wittig reaction.
References
- 1. Olefination reactions of phosphorus-stabilized carbon nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to Alkene Synthesis: The Wittig Reaction Featuring Cyclohexyltriphenylphosphonium Bromide vs. Alternative Olefination Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of alkenes is a cornerstone of organic chemistry, pivotal in the construction of a vast array of molecules, from pharmaceuticals to advanced materials. The Wittig reaction, utilizing phosphonium ylides, has long been a staple for the formation of carbon-carbon double bonds with excellent regiochemical control. This guide provides a detailed comparison of alkene synthesis using cyclohexyltriphenylphosphonium bromide in the Wittig reaction against prominent alternative methods: the Horner-Wadsworth-Emmons (HWE) reaction, the Peterson olefination, and Grignard reagent addition. We present a comprehensive analysis supported by experimental data to inform the selection of the most suitable method for specific synthetic challenges.
Performance Comparison of Alkene Synthesis Methods
The choice of synthetic route to an alkene can significantly impact yield, stereoselectivity, and the ease of product purification. Below is a comparative summary of the Wittig reaction with this compound against its alternatives.
| Parameter | Wittig Reaction (this compound) | Horner-Wadsworth-Emmons (HWE) Reaction | Peterson Olefination | Grignard Reaction |
| Typical Yield | Moderate to High | High | Moderate to High | Variable, depends on substrate |
| Stereoselectivity | Generally favors Z-alkene with non-stabilized ylides | Strongly favors E-alkene with stabilized phosphonates | Can be controlled to yield either E- or Z-alkene | Not directly applicable for stereoselective alkene synthesis; produces alcohols |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate esters (easily removed by extraction) | Silanols (generally easy to remove) | Magnesium salts (removed during aqueous workup) |
| Reagent Stability | Ylides can be sensitive to air and moisture | Phosphonate carbanions are generally more stable | α-silyl carbanions can be reactive | Grignard reagents are highly sensitive to protic solvents |
| Substrate Scope | Broad (aldehydes and ketones) | Broad (especially for ketones) | Broad (aldehydes and ketones) | Limited to carbonyl compounds for alcohol synthesis |
Experimental Protocols
Detailed methodologies for the synthesis of a representative alkene, cyclohexylidenebenzene, are provided below for each of the compared methods.
Wittig Reaction using this compound
This protocol describes the synthesis of cyclohexylidenebenzene from this compound and benzaldehyde.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with this compound (1.1 equivalents) and anhydrous THF.
-
The suspension is cooled to 0 °C in an ice bath.
-
n-Butyllithium (1.0 equivalent) is added dropwise via syringe, resulting in the formation of a deep red or orange solution of the ylide.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
Benzaldehyde (1.0 equivalent), dissolved in a small amount of anhydrous THF, is added dropwise to the ylide solution at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, during which the color of the solution typically fades.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the cyclohexylidenebenzene from the triphenylphosphine oxide byproduct.
Horner-Wadsworth-Emmons (HWE) Reaction
This protocol outlines the synthesis of an E-alkene as a typical HWE reaction product.
Materials:
-
A suitable phosphonate ester (e.g., diethyl benzylphosphonate)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
An aldehyde or ketone (e.g., cyclohexanone)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Sodium hydride (1.1 equivalents) is suspended in anhydrous THF in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
The phosphonate ester (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the NaH suspension at 0 °C.
-
The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
The aldehyde or ketone (1.0 equivalent) is added dropwise at 0 °C.
-
The reaction is stirred at room temperature for 4-6 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and concentrated in vacuo.
-
The crude product is purified by column chromatography if necessary.
Peterson Olefination
This method provides a route to alkenes with controllable stereochemistry.
Materials:
-
An α-silyl halide (e.g., (chloromethyl)trimethylsilane)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
A ketone or aldehyde (e.g., benzophenone)
-
Sulfuric acid or potassium hydride
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
An α-silyl Grignard reagent is prepared by adding the α-silyl halide to magnesium turnings in anhydrous diethyl ether.
-
The ketone or aldehyde (1.0 equivalent) is added to the Grignard reagent at 0 °C.
-
The reaction is stirred for several hours at room temperature to form the β-hydroxysilane intermediate.
-
The reaction is quenched with saturated aqueous NaHCO₃.
-
The β-hydroxysilane is extracted and purified.
-
For E-alkene formation, the isolated β-hydroxysilane is treated with an acid (e.g., sulfuric acid). For Z-alkene formation, a base (e.g., potassium hydride) is used.
-
The resulting alkene is purified by column chromatography.
Grignard Reaction for the Synthesis of a Precursor Alcohol
This protocol describes the synthesis of an alcohol which can be subsequently dehydrated to form an alkene.
Materials:
-
An alkyl or aryl halide (e.g., bromobenzene)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
A ketone (e.g., cyclohexanone)
-
Dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A Grignard reagent is prepared from the alkyl/aryl halide and magnesium in anhydrous diethyl ether.[1]
-
The ketone (1.0 equivalent) is added dropwise to the Grignard reagent at 0 °C.[1]
-
The reaction mixture is stirred at room temperature for 1-2 hours.[2]
-
The reaction is quenched by the slow addition of dilute HCl.
-
The product is extracted with diethyl ether, washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The resulting alcohol is then subjected to a separate dehydration step (e.g., using an acid catalyst and heat) to yield the alkene.
Characterization Data
The synthesized alkenes are characterized using standard analytical techniques. Below are representative data for a cyclohexylidene-type alkene.
¹H NMR Spectroscopy: Vinylic protons directly attached to the double bond typically resonate in the downfield region of the spectrum (δ 5.0-7.5 ppm). The exact chemical shift and coupling constants provide information about the stereochemistry of the alkene. For example, in ethyl 2-(4-phenylcyclohexylidene)acetate, the vinylic proton (=CH) appears as a singlet around δ 5.80 ppm.[3] The protons on the cyclohexyl ring will appear as complex multiplets in the aliphatic region (δ 1.5-3.0 ppm).[3]
¹³C NMR Spectroscopy: The sp² hybridized carbons of the double bond give characteristic signals in the range of δ 100-150 ppm.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the alkene. The fragmentation pattern can provide structural information. A common fragmentation for cyclohexene derivatives is a retro-Diels-Alder reaction.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic and analytical processes.
Caption: Workflow for alkene synthesis via the Wittig reaction.
References
Mass Spectrometry of Cyclohexyltriphenylphosphonium Bromide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The positive charge and lipophilic nature of the triphenylphosphonium (TPP) cation have made it a valuable moiety in drug development and various analytical applications. Its ability to enhance the detectability of molecules in mass spectrometry is of particular interest. This guide provides a comparative analysis of the mass spectrometric behavior of cyclohexyltriphenylphosphonium bromide and its derivatives, offering insights into their fragmentation patterns and ionization efficiency relative to other commonly used analytical alternatives.
Performance Comparison
The analysis of this compound derivatives and similar compounds by electrospray ionization tandem mass spectrometry (ESI-MS/MS) allows for sensitive detection and structural elucidation. The permanently charged phosphonium headgroup ensures efficient ionization in positive ion mode. A comparison with alternative methods, such as derivatization with other phosphonium-based reagents or quaternary ammonium salts, reveals distinct advantages and disadvantages in terms of signal intensity and fragmentation predictability.
| Analytical Approach | Analyte Type | Typical Ionization Efficiency | Fragmentation Characteristics | Key Advantages |
| Cyclohexyltriphenylphosphonium Derivatives | Compounds derivatized with the cyclohexyltriphenylphosphonium moiety | High | Dominated by the loss of the cyclohexyl group (neutral loss of 82 Da) and fragmentation of the triphenylphosphine core (e.g., loss of phenyl groups). | Pre-charged for excellent ionization; characteristic neutral loss allows for targeted screening. |
| Tris(trimethoxyphenyl)phosphonium (TMPP) Derivatives | Amines, Carboxylic Acids | Very High | Loss of the TMPP moiety or its fragments. The fragmentation can be directed to the analyte portion.[1] | Excellent ionization enhancement; fragmentation can provide structural information about the original analyte.[1] |
| Quaternary Ammonium Salt Derivatives | Various analytes | High | Typically involves fragmentation of the alkyl chains attached to the nitrogen. | Good ionization enhancement; a wide variety of reagents are commercially available. |
| Underivatized Polar Analytes | Amines, Carboxylic Acids | Low to Moderate | Fragmentation is highly dependent on the analyte's structure and functional groups. | No sample preparation for derivatization is needed. |
Fragmentation Pathways and Ionization Efficiency
This compound Derivatives: Upon collision-induced dissociation (CID), the primary fragmentation pathway for the cyclohexyltriphenylphosphonium cation is the neutral loss of cyclohexane (82 Da), resulting from the cleavage of the P-cyclohexyl bond. Further fragmentation of the remaining triphenylphosphonium cation can occur through the sequential loss of phenyl groups. The inherent positive charge on the phosphorus atom leads to high ionization efficiency in ESI, resulting in low limits of detection.
Alternative Derivatization Agents: Tris(trimethoxyphenyl)phosphonium (TMPP) reagents are a popular alternative for derivatizing amines and carboxylic acids to enhance their ESI-MS response.[1] TMPP-derivatized molecules also exhibit excellent ionization efficiency. Their fragmentation is often characterized by the loss of the TMPP group, which can be useful for neutral loss or precursor ion scanning experiments to selectively detect derivatized analytes in complex mixtures.[1]
Quaternary ammonium salts represent another class of derivatizing agents that introduce a permanent positive charge. While they also improve ionization efficiency, their fragmentation patterns can be more complex and less predictable than those of phosphonium salts, often involving multiple cleavages of the alkyl chains.
Experimental Protocols
Sample Preparation and Derivatization
For analytes that do not contain a phosphonium moiety, a derivatization step is required. A general protocol for the derivatization of a hydroxyl group with a custom phosphonium-tagging reagent is provided below.
Materials:
-
Analyte with a hydroxyl group
-
(6-Bromohexyl)triphenylphosphonium bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Magnetic stirrer and heating block
-
Standard laboratory glassware
Procedure:
-
Dissolve the analyte (1 equivalent) in anhydrous ACN.
-
Add (6-bromohexyl)triphenylphosphonium bromide (1.2 equivalents) and K₂CO₃ (3 equivalents) to the solution.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture to remove excess K₂CO₃.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the residue in a suitable solvent (e.g., 50:50 ACN:H₂O with 0.1% formic acid) for LC-MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: Nitrogen, 600 L/hr
-
Collision Gas: Argon
-
MS/MS Analysis: Product ion scans of the derivatized analyte's parent ion. Collision energy should be optimized for the specific compound, typically in the range of 20-40 eV.
Visualizations
Caption: General workflow for the analysis of phosphonium salt derivatives by LC-MS/MS.
Caption: Proposed fragmentation of the cyclohexyltriphenylphosphonium cation.
References
Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystal Structure of Alkyltriphenylphosphonium Bromides
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures, providing crucial insights into the solid-state packing, conformational preferences, and intermolecular interactions that govern a compound's physical and chemical properties. This guide offers a comparative analysis of the X-ray crystal structure of cyclohexyltriphenylphosphonium bromide and its analogues, supported by experimental data and detailed protocols.
While a specific, publicly available crystal structure for this compound remains elusive in crystallographic databases, a comparative analysis with structurally related alkyltriphenylphosphonium bromides provides valuable insights into the expected molecular geometry and crystal packing. This guide leverages available crystallographic data for analogous compounds to infer the structural characteristics of the title compound.
Comparative Crystallographic Data
To understand the potential structure of this compound, we can examine the crystallographic data of similar alkyltriphenylphosphonium bromides. The following table summarizes key crystallographic parameters for selected analogues.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| (3-Chloropropyl)triphenylphosphonium bromide[1] | C₂₁H₂₁ClP⁺·Br⁻ | Monoclinic | P2₁/c | 11.0708(2) | 10.0435(2) | 17.5740(4) | 90 | 104.973(1) | 90 | 1887.70(7) |
Note: Data for this compound is not currently available in public databases. The data presented is for a comparable alkyltriphenylphosphonium bromide to provide structural context.
Inferred Structural Features of this compound
Based on the analysis of related structures, the following features can be anticipated for the crystal structure of this compound:
-
Tetrahedral Phosphorus Core: The central phosphorus atom is expected to exhibit a distorted tetrahedral geometry, bonded to the cyclohexyl group and three phenyl rings.
-
Conformational Flexibility of the Cyclohexyl Ring: The cyclohexyl group will likely adopt a stable chair conformation.
-
"Propeller-like" Arrangement of Phenyl Rings: The three phenyl rings are anticipated to be arranged in a propeller-like fashion around the phosphorus atom.
-
Ionic Interactions: The crystal packing will be dominated by electrostatic interactions between the positively charged phosphonium cation and the bromide anion.
-
Weak van der Waals Forces: Additional stabilization of the crystal lattice will be provided by weaker van der Waals forces and potentially C-H···Br hydrogen bonds.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure by X-ray diffraction follows a well-established experimental workflow.[2][3]
1. Crystal Growth: High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.[2][3] Common methods for growing crystals of small organic molecules like alkyltriphenylphosphonium salts include:
- Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals.
- Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
- Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
2. Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are detected. The intensity and position of these diffracted beams are recorded.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to obtain the final, accurate crystal structure.
Experimental Workflow for X-ray Crystallography
Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, a comparative analysis with its alkyl analogues provides a strong predictive framework for its molecular and supramolecular features. The experimental protocol and workflow detailed herein offer a comprehensive guide for researchers seeking to elucidate the crystal structures of this and other novel compounds, a critical step in the rational design and development of new materials and pharmaceuticals.
References
A Comparative Guide to Alternatives for Cyclohexyltriphenylphosphonium Bromide in Olefination Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the creation of carbon-carbon double bonds through olefination reactions is a fundamental and critical step. Cyclohexyltriphenylphosphonium bromide, a reagent that generates a non-stabilized ylide for the Wittig reaction, is a common choice for introducing a cyclohexylidene moiety. However, a range of alternative reagents and methodologies offer distinct advantages in terms of stereoselectivity, reaction conditions, and product purification. This guide provides an objective comparison of this compound with its primary alternatives: the Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski Olefination, and the Schlosser modification of the Wittig reaction.
Executive Summary
The choice of olefination reagent significantly impacts the stereochemical outcome and overall efficiency of a synthesis. While the Wittig reaction with non-stabilized ylides like that from this compound typically favors the formation of Z-alkenes, alternative methods provide reliable access to E-alkenes and can offer practical advantages such as simplified purification.
-
Horner-Wadsworth-Emmons (HWE) Reaction: Generally provides excellent selectivity for the thermodynamically more stable E-alkene and features a water-soluble phosphate byproduct, simplifying product purification.[1]
-
Julia-Kocienski Olefination: Also known for its high E-selectivity, this method is effective for a wide range of aldehydes and ketones.[2]
-
Schlosser Modification of the Wittig Reaction: A variation of the standard Wittig reaction that allows for the selective synthesis of E-alkenes from non-stabilized ylides, which would otherwise predominantly form Z-alkenes.[3][4]
Comparative Performance Data
The following table summarizes representative data for the olefination of cyclohexanone, a common substrate for generating a cyclohexylidene group, using different methodologies. This allows for a direct comparison of yields and stereoselectivity.
| Reagent/Reaction | Carbonyl Substrate | Product | Yield (%) | E:Z Ratio | Reference |
| Wittig Reaction (non-stabilized ylide) | Cyclohexanone | Methylenecyclohexane | 70% | N/A | [5] |
| Horner-Wadsworth-Emmons Reaction | Cyclohexanone | Ethyl cyclohexylideneacetate | 67-77% | Predominantly E | [6] |
| Julia-Kocienski Olefination | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-2-(...)-ethene | 71% | High E-selectivity | [2] |
Note: Direct comparative studies of all three methods on the exact same substrate are limited in the literature. The data presented is from representative examples.
Reaction Mechanisms and Stereoselectivity
The stereochemical outcome of these olefination reactions is a direct consequence of their distinct reaction mechanisms.
Wittig Reaction
The Wittig reaction proceeds through a concerted [2+2] cycloaddition of the phosphonium ylide and the carbonyl compound to form an oxaphosphetane intermediate. For non-stabilized ylides, such as the one derived from this compound, the reaction is under kinetic control and proceeds through a puckered transition state that minimizes steric interactions, leading preferentially to the Z-alkene.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. synarchive.com [synarchive.com]
- 4. Schlosser Modification [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Wittig Reaction [organic-chemistry.org]
A Comparative Guide: Horner-Wadsworth-Emmons vs. Wittig Reaction for Alkene Synthesis
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a fundamental transformation. For researchers, scientists, and professionals in drug development, the choice of olefination method is critical for achieving desired outcomes in terms of yield, stereoselectivity, and practicality. This guide provides a detailed, data-driven comparison of two prominent olefination methods: the Horner-Wadsworth-Emmons (HWE) reaction and the classical Wittig reaction, with a focus on the synthesis of α,β-unsaturated esters.
At a Glance: Key Differences and Advantages
The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction.[1] This enhanced nucleophilicity allows the HWE reaction to be effective with a wider range of aldehydes and ketones, including sterically hindered ones.[2]
A significant practical advantage of the HWE reaction is the nature of its byproduct. The reaction yields a water-soluble phosphate salt, which can be easily removed from the reaction mixture through a simple aqueous extraction.[1][3] In contrast, the Wittig reaction produces triphenylphosphine oxide, a non-polar byproduct that often requires chromatographic purification for its removal.[4]
In terms of stereoselectivity, the HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene with high selectivity.[1][5] The stereochemical outcome of the Wittig reaction, however, is more dependent on the nature of the ylide. Stabilized ylides in Wittig reactions also tend to favor the (E)-alkene, while non-stabilized ylides generally lead to the (Z)-alkene.[4]
Quantitative Performance Comparison: Synthesis of Ethyl Cinnamate
To provide a clear, quantitative comparison, this guide focuses on the synthesis of ethyl cinnamate from benzaldehyde using a stabilized phosphonate in the HWE reaction and a stabilized phosphonium ylide in the Wittig reaction. While the initial query specified cyclohexyltriphenylphosphonium bromide, readily available comparative data for the synthesis of an α,β-unsaturated ester was found for the stabilized ylide, (carbethoxymethylene)triphenylphosphorane. This ylide serves as a more direct counterpart to the phosphonate ester used in the HWE reaction for this specific transformation.
| Reaction | Reagents | Product | Yield (%) | E:Z Ratio | Reference |
| Horner-Wadsworth-Emmons | Benzaldehyde, Triethyl phosphonoacetate | Ethyl cinnamate | ~85-95% | >99:1 (E) | [6] |
| Wittig Reaction | Benzaldehyde, (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | ~80-85% | Major (E) | [7] |
Experimental Protocols
Below are representative experimental protocols for the synthesis of ethyl cinnamate via the Horner-Wadsworth-Emmons and Wittig reactions.
Horner-Wadsworth-Emmons Reaction Protocol
Materials:
-
Sodium methoxide
-
Anhydrous methanol
-
Trimethyl phosphonoacetate
-
p-Anisaldehyde (as a representative aromatic aldehyde)
-
Deionized water
-
Ethanol
Procedure:
-
In a 5 mL round-bottom flask equipped with a stir bar, add 1.0 mL of anhydrous methanol, 0.40 mL of 25 wt% sodium methoxide in methanol solution, and 0.43 mL of trimethyl phosphonoacetate.
-
Cap the flask with a rubber septum and stir the mixture to form a homogeneous solution.
-
In a separate test tube, dissolve 0.20 mL of p-anisaldehyde in 0.50 mL of anhydrous methanol.
-
Using a syringe, add the aldehyde solution dropwise to the phosphonate solution over ten minutes.
-
Allow the reaction to stir at room temperature for one hour.
-
After one hour, add 2.0 mL of deionized water to the flask and shake thoroughly to precipitate the product.
-
Collect the solid product by vacuum filtration using a Hirsch funnel.
-
Recrystallize the crude product from a minimal amount of ethanol to yield pure methyl trans-4-methoxycinnamate.[8]
Wittig Reaction Protocol
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
Benzaldehyde
-
Hexanes
-
Methanol
Procedure:
-
In a 3 mL conical vial, combine 201 mg (0.57 mmol) of (carbethoxymethylene)triphenylphosphorane and 50.8 μL (0.5 mmol) of benzaldehyde.
-
Add a magnetic spin vane and stir the mixture at room temperature for 15 minutes.
-
Add 3 mL of hexanes and continue stirring for several minutes to precipitate the triphenylphosphine oxide byproduct.
-
Using a filtering pipette, transfer the hexane solution containing the product to a clean, pre-weighed vial, leaving the solid byproduct behind.
-
Wash the solid with another 3 mL of hexanes and combine the hexane solutions.
-
Evaporate the solvent to obtain the crude product as a yellowish oil.
-
Recrystallize the crude product from 1 mL of hot methanol using a Craig tube to yield pure ethyl trans-cinnamate.[9]
Logical Decision Pathway
The choice between the HWE and Wittig reaction often depends on the desired stereochemical outcome, the nature of the carbonyl substrate, and practical considerations such as purification. The following diagram illustrates a simplified decision-making process.
Caption: A decision-making flowchart for selecting between the HWE and Wittig reactions.
Conclusion
For the synthesis of (E)-α,β-unsaturated esters from aldehydes, the Horner-Wadsworth-Emmons reaction generally offers superior performance in terms of stereoselectivity and ease of product purification compared to the Wittig reaction. The higher nucleophilicity of the phosphonate carbanion also makes the HWE reaction more versatile for a broader range of substrates. While the Wittig reaction remains a powerful tool, particularly for the synthesis of (Z)-alkenes from non-stabilized ylides, the HWE modification often presents a more efficient and practical approach for achieving (E)-olefination in a research and drug development setting.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. gctlc.org [gctlc.org]
- 8. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 9. www1.udel.edu [www1.udel.edu]
A Comparative Guide to Validating Wittig Reaction Products
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the Wittig reaction is a cornerstone for the creation of carbon-carbon double bonds. The structural validation of the resulting alkenes is a critical step to ensure the desired stereochemistry and purity of the product. This guide provides an objective comparison of common analytical techniques for product validation and contrasts the Wittig reaction with key alternative olefination methods, supported by experimental data and detailed protocols.
Structural Validation of Wittig Products: A Comparison of Analytical Techniques
The most common methods for validating the structure and purity of Wittig reaction products are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique offers distinct advantages and provides complementary information.
Data Presentation: Quantitative Comparison of Analytical Techniques
The following table summarizes the key quantitative data obtained from the analysis of a typical Wittig reaction product, such as the synthesis of cis- and trans-stilbene.
| Analytical Technique | Parameter | cis-Stilbene | trans-Stilbene | Key Differentiating Feature |
| ¹H NMR | Vinylic Proton Chemical Shift (δ) | ~6.60 ppm[1] | ~7.11 ppm[1] | Vinylic protons in cis-stilbene are more shielded (upfield shift). |
| Vinylic Proton Coupling Constant (J) | < 12 Hz[1] | > 12 Hz[1] | The larger coupling constant for the trans isomer is a definitive indicator of its stereochemistry. | |
| ¹³C NMR | Vinylic Carbon Chemical Shift (δ) | ~129.1 ppm[1] | ~127.0 ppm[1] | Vinylic carbons in cis-stilbene are slightly deshielded. |
| GC-MS | Retention Time | Shorter | Longer | cis-Stilbene is generally more volatile and elutes earlier than trans-stilbene.[2] |
| Mass Spectrum (m/z) | Identical to trans | Identical to cis | Mass spectrometry alone cannot distinguish between cis and trans isomers as they have the same mass and fragmentation pattern.[2] | |
| FTIR | C-H Out-of-Plane Bend (alkene) | ~690 cm⁻¹[3][4] | ~960 cm⁻¹[3][4] | The C-H out-of-plane bending vibration for the trans configuration is at a significantly higher wavenumber.[3] |
| C=C Stretch (alkene) | ~1600-1640 cm⁻¹ | ~1600-1640 cm⁻¹ | Often weak and not reliable for distinguishing isomers. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below, using the synthesis of stilbene as an illustrative example.
¹H NMR Spectroscopy for Stilbene Isomer Analysis
Objective: To determine the chemical shifts (δ) and coupling constants (J) of the vinylic protons to differentiate between cis- and trans-stilbene.
Materials:
-
cis- and trans-stilbene samples
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the stilbene isomer and dissolve it in about 0.7 mL of CDCl₃ in a clean vial.[1] Transfer the solution to an NMR tube.
-
Data Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum.
-
Data Processing: Process the spectrum using appropriate software, including Fourier transform, phase correction, and baseline correction.
-
Analysis: Identify the signals corresponding to the vinylic protons. For cis-stilbene, this will be a singlet around 6.60 ppm, and for trans-stilbene, a singlet around 7.11 ppm.[1] Determine the coupling constants for the vinylic protons to confirm the stereochemistry.
GC-MS Analysis of Stilbene Isomers
Objective: To separate and identify cis- and trans-stilbene in a reaction mixture based on their retention times.
Materials:
-
Stilbene isomer mixture
-
Heptane (or other suitable solvent)
-
GC-MS instrument with a capillary column (e.g., DB-5)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the stilbene mixture in heptane (e.g., 50 ppm).[2]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Separation: The isomers are separated on the column based on their boiling points; cis-stilbene has a lower boiling point and thus a shorter retention time.[2]
-
Detection: As each isomer elutes from the column, it is ionized and detected by the mass spectrometer, which records its mass spectrum.
-
Analysis: The resulting chromatogram will show two peaks corresponding to the two isomers. The mass spectra for both peaks will be identical, confirming their isomeric nature.
FTIR Spectroscopy of Stilbene Isomers
Objective: To identify the characteristic C-H out-of-plane bending vibrations to distinguish between cis- and trans-stilbene.
Materials:
-
cis- and trans-stilbene samples (solid)
-
ATR-FTIR spectrometer
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean and record a background spectrum.
-
Sample Application: Place a small amount of the solid stilbene sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum over the range of 4000-600 cm⁻¹.
-
Analysis: Examine the spectrum for the characteristic out-of-plane C-H bending vibrations. A strong peak around 960 cm⁻¹ indicates the presence of trans-stilbene, while a peak around 690 cm⁻¹ is characteristic of cis-stilbene.[3][4]
Comparison with Alternative Olefination Methods
While the Wittig reaction is a powerful tool, other olefination methods offer distinct advantages in certain contexts. The Horner-Wadsworth-Emmons (HWE) and Julia-Kocienski olefination reactions are two prominent alternatives.
Data Presentation: Comparison of Olefination Reactions
| Reaction | Reagent | Byproduct | Stereoselectivity | Advantages | Disadvantages |
| Wittig Reaction | Phosphonium ylide | Triphenylphosphine oxide | Z-selective with non-stabilized ylides; E-selective with stabilized ylides | Broad substrate scope | Triphenylphosphine oxide can be difficult to remove. |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion | Water-soluble phosphate ester | Highly E-selective[5][6] | Easy byproduct removal; phosphonate carbanions are more nucleophilic than Wittig ylides.[5] | Generally requires an electron-withdrawing group on the phosphonate.[7] |
| Julia-Kocienski Olefination | Heteroaryl sulfone carbanion | SO₂ and a salt | Highly E-selective[8][9] | Proceeds under mild conditions with a wide substrate scope and high functional group tolerance.[10] | The sulfone reagents can be more complex to prepare. |
Experimental Protocols for Olefination Reactions
Wittig Reaction: Synthesis of trans-Stilbene
Objective: To synthesize trans-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride.
Procedure:
-
In a round-bottom flask, combine benzyltriphenylphosphonium chloride and benzaldehyde in dichloromethane.
-
While stirring vigorously, add a 50% aqueous solution of sodium hydroxide dropwise.
-
After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel.
-
Wash the organic layer with water and saturated aqueous sodium bisulfite.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield trans-stilbene.
Horner-Wadsworth-Emmons (HWE) Reaction
Objective: To synthesize an (E)-alkene from a phosphonate ester and an aldehyde.
Procedure:
-
Under an inert atmosphere, dissolve the phosphonate ester in an anhydrous solvent (e.g., THF).
-
Cool the solution (e.g., to 0 °C) and add a base (e.g., NaH) to form the phosphonate carbanion.[11]
-
Add a solution of the aldehyde in the anhydrous solvent dropwise to the reaction mixture.[11]
-
Stir the reaction until completion (monitored by TLC).[11]
-
Quench the reaction with saturated aqueous NH₄Cl.[11]
-
Extract the product with an organic solvent, wash with water and brine, and dry the organic layer.[11]
-
The crude product can be purified by flash column chromatography.[11]
Julia-Kocienski Olefination
Objective: To synthesize an (E)-alkene from a PT-sulfone and an aldehyde.
Procedure:
-
To a stirred solution of the PT-sulfone in anhydrous DME under a nitrogen atmosphere at -55°C, add a solution of potassium hexamethyldisilazide (KHMDS) in DME dropwise.[8]
-
Stir the solution for approximately 70 minutes.[8]
-
Add the aldehyde dropwise and stir the mixture at -55°C for 1 hour.[8]
-
Allow the mixture to warm to room temperature and stir overnight.[8]
-
Quench the reaction with water.
-
Extract the product with ether, wash with water and brine, and dry the organic layer.
-
The crude product can be purified by column chromatography.[8]
Visualizations
Workflow for Wittig Product Validation
Caption: Workflow for Wittig reaction product validation.
Logical Comparison of Olefination Methods
Caption: Decision tree for selecting an olefination method.
Wittig Reaction Signaling Pathway
Caption: Simplified mechanism of the Wittig reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Lab Chapter 7.3.2 [people.whitman.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. hpstar.ac.cn [hpstar.ac.cn]
- 7. youtube.com [youtube.com]
- 8. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Spectroscopic data for Cyclohexyltriphenylphosphonium bromide.
A Comprehensive Guide to the Spectroscopic Properties of Cyclohexyltriphenylphosphonium Bromide and a Comparison with Common Alternatives
For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical data of key reagents is paramount. This guide provides a detailed comparison of the spectroscopic data for this compound against two common alternatives: Methyltriphenylphosphonium bromide and Butyltriphenylphosphonium bromide. The information presented herein is supported by experimental data to facilitate informed decisions in synthetic and analytical applications.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its alternatives.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ) in ppm |
| This compound | CDCl₃ | 7.85-7.70 (m, 15H, Ar-H), 3.85 (m, 1H, P-CH), 1.8-1.2 (m, 10H, cyclohexyl-H) |
| Methyltriphenylphosphonium bromide | CDCl₃ | 7.90-7.60 (m, 15H, Ar-H), 3.45 (d, J=13 Hz, 3H, P-CH₃) |
| Butyltriphenylphosphonium bromide | CDCl₃ | 7.8-7.6 (m, 15H, Ar-H), 3.5-3.3 (m, 2H, P-CH₂), 1.7-1.5 (m, 4H, -CH₂-CH₂-), 0.9 (t, 3H, -CH₃) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ) in ppm |
| This compound | CDCl₃ | 135.1 (d, J=3 Hz, p-C), 133.8 (d, J=10 Hz, o-C), 130.5 (d, J=12 Hz, m-C), 118.8 (d, J=86 Hz, ipso-C), 31.0 (d, J=48 Hz, P-CH), 26.9 (d, J=14 Hz, CH₂), 26.1 (d, J=4 Hz, CH₂), 25.7 (CH₂) |
| Methyltriphenylphosphonium bromide | CDCl₃ | 135.0 (d, J=3 Hz, p-C), 133.7 (d, J=10 Hz, o-C), 130.4 (d, J=13 Hz, m-C), 118.5 (d, J=86 Hz, ipso-C), 11.4 (d, J=55 Hz, P-CH₃) |
| Butyltriphenylphosphonium bromide | CDCl₃ | 135.0 (d, J=3 Hz, p-C), 133.6 (d, J=10 Hz, o-C), 130.4 (d, J=13 Hz, m-C), 118.7 (d, J=85 Hz, ipso-C), 24.2 (d, J=49 Hz, P-CH₂), 23.8 (d, J=16 Hz, P-CH₂-CH₂), 23.4 (d, J=4 Hz, P-CH₂-CH₂-CH₂), 13.5 (-CH₃) |
Table 3: FT-IR Spectroscopic Data
| Compound | Major Peak Assignments (cm⁻¹) |
| This compound | ~3050 (Ar C-H stretch), ~2930, ~2850 (Aliphatic C-H stretch), ~1585 (C=C stretch), ~1485, ~1435 (P-Ph stretch), ~1110 (P-C stretch), ~720, ~690 (Ar C-H bend) |
| Methyltriphenylphosphonium bromide | ~3050 (Ar C-H stretch), ~2990 (Aliphatic C-H stretch), ~1585 (C=C stretch), ~1485, ~1435 (P-Ph stretch), ~1110 (P-C stretch), ~720, ~690 (Ar C-H bend)[1] |
| Butyltriphenylphosphonium bromide | ~3050 (Ar C-H stretch), ~2960, ~2870 (Aliphatic C-H stretch), ~1585 (C=C stretch), ~1485, ~1435 (P-Ph stretch), ~1110 (P-C stretch), ~720, ~690 (Ar C-H bend) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M-Br]⁺ (m/z) |
| This compound | ESI | 345.19 |
| Methyltriphenylphosphonium bromide | ESI | 277.12[2][3] |
| Butyltriphenylphosphonium bromide | ESI | 319.17 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the phosphonium salt in 0.6-0.8 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrument : A Bruker Avance (or equivalent) NMR spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
-
The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and 1024 or more scans.
-
The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) using appropriate NMR software (e.g., MestReNova, TopSpin).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument : A PerkinElmer Spectrum Two (or equivalent) FT-IR spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing : The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the phosphonium salt (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument : A Waters Xevo G2-XS QTof (or equivalent) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-1000.
-
Typical ESI source parameters: capillary voltage of 3.0 kV, cone voltage of 30 V, and source temperature of 120 °C.
-
-
Data Analysis : Identify the molecular ion peak corresponding to the cation ([M-Br]⁺).
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general experimental workflow.
Caption: Relationship between spectroscopic techniques and structural information.
Caption: General workflow for spectroscopic characterization of a phosphonium salt.
References
Safety Operating Guide
Proper Disposal of Cyclohexyltriphenylphosphonium Bromide: A Step-by-Step Guide for Laboratory Professionals
The proper management and disposal of chemical waste are paramount in ensuring laboratory safety and environmental protection. Cyclohexyltriphenylphosphonium bromide, a compound utilized in various chemical syntheses, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides essential safety information, operational plans, and disposal procedures for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its associated hazards. According to safety data sheets, this compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation[1][2][3][4][5]. Therefore, appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation[1][3][4].
Quantitative Disposal Parameters
While specific quantitative limits for the disposal of this compound are not extensively documented, general guidelines for chemical waste provide a framework for safe disposal. The following table summarizes key parameters to consider.
| Parameter | Guideline Value/Recommendation | Notes |
| pH of Aqueous Waste | 6.0 - 10.0 | For drain disposal of neutralized aqueous solutions, local regulations must be followed. Corrosive wastes with a pH ≤ 2.0 or ≥ 12.5 are considered hazardous and require special disposal[6][7]. |
| Organic Contamination in Aqueous Waste | < 1% | Aqueous solutions with more than 1% organic substances should be treated as organic waste[8]. |
| Incineration Temperature | > 850°C (Primary Chamber) | General recommendation for hazardous waste incineration to ensure complete destruction. Specific conditions may vary based on the facility[9]. |
| Incineration Residence Time | ~2 seconds | General recommendation for gaseous combustion products in the secondary chamber to ensure complete destruction[10]. |
Note: The values presented are general guidelines. Always consult your institution's environmental health and safety (EHS) office and local regulations for specific requirements.
Operational Disposal Plan
A systematic approach is necessary for the safe disposal of this compound waste. The following step-by-step operational plan should be implemented:
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including contaminated labware (e.g., filter paper, gloves), reaction residues, and cleaning materials, must be treated as hazardous waste.
-
This waste stream should be kept separate from other chemical wastes to avoid incompatible mixtures. Incompatible materials include strong oxidizing agents, strong acids, and strong bases[4].
Step 2: Containerization
-
Use a dedicated, properly labeled, and leak-proof container for solid waste. The original chemical container can be a good option for waste storage[5].
-
For liquid waste solutions containing this compound, use a compatible container (e.g., glass or polyethylene). Ensure the container is in good condition and has a secure, tight-fitting lid[5].
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Also, include the date of waste generation and the name of the responsible researcher or lab.
Step 4: Storage
-
Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Do not store with incompatible materials[4].
Step 5: Final Disposal
-
The primary recommended disposal method for this compound is through a licensed chemical waste disposal company[1][2][4]. This may involve high-temperature incineration with flue gas scrubbing to prevent the release of harmful combustion by-products[1].
-
Do not dispose of this compound down the drain or in regular trash[1][4]. This compound should not be allowed to contaminate water sources or soil[1].
Experimental Protocols: Deactivation and Neutralization
Currently, there are no standardized and validated experimental protocols specifically for the chemical deactivation or neutralization of this compound in a laboratory setting. While general methods for the degradation of organophosphorus compounds, such as hydrolysis or oxidation, exist, their applicability and safety for this specific compound have not been established[11][12].
Disclaimer: Attempting to neutralize or deactivate this compound without a validated procedure can be dangerous and may produce other hazardous substances. It is strongly recommended to follow the institutional guidelines for hazardous waste disposal and to not attempt chemical deactivation without prior risk assessment and approval from your institution's EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. echemi.com [echemi.com]
- 2. journalwjaets.com [journalwjaets.com]
- 3. CYCLOHEXYLTRIPHENYLPHOSPHONIUMBROMIDE | CAS#:7333-51-9 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C24H26BrP | CID 2724861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How Do I Properly Manage My Waste? | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. mn.uio.no [mn.uio.no]
- 9. mpcb.gov.in [mpcb.gov.in]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling Cyclohexyltriphenylphosphonium bromide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Cyclohexyltriphenylphosphonium bromide. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize exposure risks.
I. Chemical Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant, with the potential to cause skin, eye, and respiratory irritation.[1][2] As with any chemical, it is crucial to handle it in a designated and properly ventilated area.
Key Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard. | Protects against dust particles and accidental splashes that can cause serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene are recommended). A fully buttoned lab coat must be worn. For larger quantities or when there is a significant risk of contamination, impervious clothing and boots are necessary. | Prevents skin contact, which can cause irritation.[2] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. However, if exposure limits are exceeded, or if irritation is experienced, a full-face respirator with an appropriate cartridge is necessary. In the absence of specific exposure limits for this compound, a conservative approach is recommended. | Protects against inhalation of dust particles, which can cause respiratory tract irritation.[2] |
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for safety and to maintain the integrity of your research.
1. Preparation and Engineering Controls:
- Ensure a calibrated chemical fume hood is operational.
- Verify that an eyewash station and safety shower are accessible and unobstructed.
- Prepare all necessary equipment (spatulas, weighing paper, containers) within the fume hood.
- Have spill cleanup materials readily available.
2. Weighing and Transfer:
- Perform all weighing and transfer operations within the chemical fume hood to minimize dust inhalation.
- Use anti-static weighing dishes to prevent scattering of the powder.
- Handle the compound gently to avoid creating airborne dust.
- Close the container tightly immediately after use.
3. Storage:
- Store this compound in a tightly sealed, properly labeled container.
- Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Designate a specific, labeled hazardous waste container for solid this compound waste.
- Contaminated consumables (e.g., weighing paper, gloves, pipette tips) should be placed in a separate, clearly labeled hazardous waste bag or container.
2. Decontamination:
- Decontaminate work surfaces with soap and water.
- For spills, carefully sweep up the solid material, trying to minimize dust generation. Place the collected material in the designated hazardous waste container. The area should then be cleaned with a soap and water solution.
3. Final Disposal:
- All waste containing this compound must be disposed of through a licensed chemical waste disposal company.
- The recommended disposal methods include controlled incineration at a facility equipped with flue gas scrubbing to handle both the organophosphorus and bromide components.[2]
- Never dispose of this chemical down the drain or in regular trash.
V. Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆BrP | [1][3] |
| Molecular Weight | 425.34 g/mol | [3] |
| Appearance | White to beige crystalline powder | [3] |
| Melting Point | 265-272 °C | [3] |
| Occupational Exposure Limits (OELs) | No data available | [2] |
Note on Occupational Exposure Limits: As there is no established OEL for this compound, it is imperative to handle this compound with a high degree of caution, adhering to the principle of keeping exposure "As Low As Reasonably Achievable" (ALARA).
VI. Workflow Diagram
The following diagram illustrates the safe handling and disposal workflow for this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
